The biosynthesis of this compound in Poison Hemlock is a proposed pathway where this compound acts as the central precursor and branch point for other alkaloids like coniine and N-methylconiine [1] [2]. The pathway begins with the formation of a carbon backbone, which is then modified through transamination and reduction steps.
The table below summarizes the key enzymes and their proposed functions in the pathway [1]:
| Enzyme/Step | Abbreviation | Proposed Function | Key Characteristics / Notes |
|---|---|---|---|
| 1. Carbon Chain Formation | CPKS5 (Type III PKS) | Condenses one butyryl-CoA and two malonyl-CoA molecules to form a triketide. | First committed step; only enzyme with a previously known sequence [1]. |
| 2. Ketone Reduction | Polyketide Reductase (PKR) | Reduces the polyketide to form 5-keto-octanal. | Hypothetical step; candidate transcripts identified via transcriptome analysis [1]. |
| 3. Transamination | L-alanine:5-keto-octanal Aminotransferase (AAT) | Transfers a nitrogen group from L-alanine to 5-keto-octanal. | Found in both chloroplasts and mitochondria as isoenzymes; the chloroplast enzyme is suggested to be primarily responsible for alkaloid production [3]. |
| 4. Cyclization | Non-enzymatic | Spontaneously cyclizes the transamination product to form This compound. | A non-enzymatic reaction [1]. |
| 5. Reduction to Coniine | This compound Reductase (CR) | Reduces this compound to form coniine using NADPH. | Enzymatic activity ceases when leaves are fully grown [1]. |
| 6. Methylation | S-adenosyl-L-methionine:coniine Methyltransferase (CSAM) | Transfers a methyl group from SAM to coniine, producing N-methylconiine. | Final step; enzymatic activity ceases when leaves are fully grown [1]. |
This pathway visualization outlines the logical sequence from primary metabolites to the toxic piperidine alkaloids.
Figure 1: The proposed biosynthetic pathway of this compound and related alkaloids in Conium maculatum. Solid arrows represent characterized or proposed enzymatic steps, while the dashed arrow indicates a non-enzymatic reaction [1].
Recent transcriptomic studies and historical biochemical work provide data on the expression and localization of the pathway.
A 2022 de novo transcriptome assembly of five plant organs (developing fruit, flower, root, leaf, and stem) provides a resource for identifying candidate genes [1].
| Assembly & Analysis Metric | Result |
|---|---|
| Total Transcripts (decontaminated) | 123,240 |
| BUSCO Completeness (Eudicots) | 88.1% (2050 of 2326 genes) |
| Functionally Annotated Transcripts | 98,003 (79.5%) |
| Organ with Most Expressed Transcripts | Flower (82,137) |
| Organ with Fewest Expressed Transcripts | Leaf (47,737) |
This transcriptome was used for in silico selection of candidate transcripts for PKR, AAT, CR, and CSAM enzymes, though in vitro confirmation is required [1] [4].
Critical enzymatic activity occurs in specific organelles. The transaminase (AAT) activity has been detected in both chloroplasts and mitochondria, suggesting these organelles are sites for alkaloid formation [3].
For researchers aiming to study this pathway or its components, here are summaries of key methodological approaches.
The following workflow was used to identify candidate genes for the coniine pathway [1]:
Figure 2: Experimental workflow for de novo transcriptome assembly and candidate gene identification for the coniine biosynthesis pathway [1].
A established TLC method can be used to quantify the primary alkaloids in plant foliage [5].
| Protocol Step | Details |
|---|---|
| Extraction | Homogenize foliage in aqueous sulfuric acid. Adjust pH to 9. |
| Partitioning | Exhaustively extract with chloroform. Partly evaporate extract. |
| TLC Plate | Standard silica gel plates. |
| Detection | Dragendorff's spray reagent. |
| Quantification | Visual comparison of spot intensity against standards. |
| Recovery | 92.0 ± 3.5% for coniine; 82.6 ± 3.9% for γ-coniceine. |
| Detection Limit | 1.7 μg/spot (coniine); 0.7 μg/spot (γ-coniceine). |
A foundational protocol for studying the subcellular localization of AAT activity is outlined below [3]:
The identification of candidate genes through transcriptomics opens the door for their functional validation through in vitro enzyme assays and heterologous expression [1]. Furthermore, the presence of a similar biosynthetic pathway in the bacterium Pseudomonas koreensis suggests the possibility of convergent evolution. Studying the bacterial genes may provide additional tools for identifying and characterizing the plant enzymes [1].
The biosynthetic pathway of γ-coniceine in poison hemlock (Conium maculatum) begins with a polyketide chain and involves a series of enzymatic transformations. The core pathway can be summarized as follows:
The table below details the function of each key enzyme in the Conium maculatum pathway:
| Enzyme | Type | Function in γ-Coniceine Pathway | Key Features |
|---|
| CPKS5 | Type III Polyketide Synthase (PKS) | Catalyzes the first committed step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide intermediate [1]. | - Uses free acyl-CoA substrates [2] [3].
For researchers aiming to study or validate this pathway, modern methods involve a combination of omics and biochemistry.
Transcriptome Sequencing and Candidate Gene Identification [1]
Functional Characterization of Candidate Enzymes
Gamma-coniceine reductase (CR) catalyzes the NADPH-dependent reduction of γ-coniceine to coniine, which is the final step in the coniine biosynthesis pathway in Poison Hemlock (Conium maculatum) [1] [2].
The table below summarizes the key information about this enzyme:
| Aspect | Current Knowledge on γ-Coniceine Reductase |
|---|---|
| Reaction Catalyzed | γ-coniceine + NADPH → coniine [1] [2] |
| Cofactor | NADPH [1] |
| Enzyme Class | NADPH-dependent reductase |
| Catalytic Mechanism | Not yet experimentally determined |
| Protein Sequence/Structure | Not yet confirmed; candidate transcripts identified [3] |
The enzyme has been enzymatically characterized, meaning its activity has been detected and measured in plant extracts [1]. The major hurdle is that, unlike the first enzyme in the pathway (a polyketide synthase, CPKS5), CR has not been purified nor has its gene been definitively identified [3]. A 2022 transcriptome study of Conium maculatum identified several candidate genes for CR, but their functions require validation through in vitro testing [3].
In the absence of direct structural data for CR, researchers rely on hypotheses based on the chemistry of the reaction and mechanisms of analogous enzymes.
The core chemical reaction is a reduction of an imine double bond in γ-coniceine to a secondary amine in coniine. This is proposed to occur via a direct hydride transfer from the NADPH cofactor to the electrophilic carbon of the imine group in γ-coniceine.
Hypothesized reduction of γ-coniceine to coniine via hydride transfer from NADPH.
This proposed hydride transfer mechanism is common among NADPH-dependent reductases. A relevant analogy can be drawn from the well-characterized mechanism of NADPH-cytochrome P450 reductase (CPR), which also transfers electrons from NADPH to a substrate via flavin cofactors [4].
Generalized electron transfer pathway in NADPH-dependent reductases like CPR. The exact structure of CR is unknown, but it may utilize a similar relay system.
Key catalytic residues in CPR (such as Ser457, Cys630, and Asp675) facilitate this process by stabilizing reaction intermediates and the nicotinamide ring of NADPH, and by acting as a proton relay [4]. A comparable network of residues is likely critical for CR's function.
To move from hypothesis to confirmed mechanism, the following experimental approaches are critical:
Elucidating the mechanism of γ-coniceine reductase has significant applied potential. As the key step in producing a potent neurotoxin, understanding this enzyme could inform the development of molecularly targeted antidotes. Furthermore, given the historical interest in coniine's medicinal properties and its renewed potential for non-addictive pain relief [1], engineering this enzyme could be valuable for the biosynthetic production of coniine or novel analogs for pharmaceutical development.
Gamma-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Current research indicates it acts as an agonist, not an antagonist, of nicotinic acetylcholine receptors [1].
The quantitative data below summarizes its potency and toxicity compared to related compounds from a 2013 comparative study. The relative potencies were determined on cells expressing human fetal muscle-type nAChRs, and lethality was measured in a mouse bioassay [1].
Table 1: Relative Potencies and Toxicities of Poison Hemlock Alkaloids
| Compound | In Vitro Relative Potency (Rank Order) | In Vivo Lethality (LD₅₀ in mice, mg/kg) |
|---|---|---|
| γ-Coniceine | Most potent | 4.4 |
| (-)-N-methylconiine | Intermediate | 16.1 |
| (±)-N-methylconiine | Intermediate | 17.8 |
| (+)-N-methylconiine | Least potent | 19.2 |
This study also established that the (-)-enantiomer of N-methylconiine is more potent and toxic than the (+)-enantiomer, highlighting a stereoselective effect on the receptor [1].
As a ligand-gated ion channel, the nAChR's structure and function provide context for how an agonist like this compound acts. The following diagram illustrates the core signaling pathway and consequences of receptor activation.
Figure 1: Generalized nAChR signaling pathway activated by agonists. Based on information from [2] [3] [4].
Activation of nAChRs, particularly the α7 subtype which has high permeability to calcium (Ca²⁺), can trigger several downstream events [2]:
The search results did not yield detailed, ready-to-use protocols for studying this compound. The methodologies below are inferred from standard practices in the field, as suggested by the context of the studies found [1] [5].
Table 2: Key Experimental Methods for Characterizing this compound Action
| Method | Application & Key Metrics | Technical Considerations |
|---|
| Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes | Application: Measure functional ion channel currents. Metrics: EC₅₀ (potency), peak current amplitude, desensitization kinetics. | Oocytes are injected with cRNA encoding specific human nAChR subunits. Dose-response curves for this compound are generated and compared to ACh [1] [5]. | | Calcium Imaging (e.g., FLIPR) with Cell Lines | Application: High-throughput screening of receptor activity via Ca²⁺ influx. Metrics: Fluorescent signal change, EC₅₀. | Use cells stably expressing a specific nAChR subtype (e.g, muscle-type or α7). Useful for initial potency ranking and stereoselectivity studies [2] [1]. | | In Vivo Toxicity Bioassay | Application: Determine overall physiological toxicity. Metrics: LD₅₀, observation of toxic symptoms (e.g., tremor, respiratory failure). | Conducted in rodent models (e.g., mice). Compounds are administered (e.g., IP) and mortality is recorded to calculate median lethal dose [1]. | | Cysteine Scanning Mutagenesis | Application: Map the binding site of the alkaloid on the receptor. Metrics: Changes in reaction rates to sulfhydryl reagents with/without alkaloid. | Identifies receptor residues whose accessibility is altered by bound this compound, revealing its "footprint" on the receptor [5]. |
The high potency of this compound makes it a compelling tool and template for pharmacology. Key implications and research gaps include:
The table below summarizes the key findings on the distribution of γ-coniceine and related compounds in different tissues of Conium maculatum [1].
| Alkaloid | Fruit/Seed | Root | Other Tissues (e.g., Leaf, Stem) | Notes |
|---|---|---|---|---|
| γ-Coniceine | Discrete localization; high content [1]. | Alkaloids present only after the first year of growth [2]. | Fluctuating concentrations during leaf expansion and in different weather [2]. | More potent agonist and more toxic than coniine and N-methylconiine [3]. |
| Coniine | Delocalizes during analysis due to high volatility [1]. | Alkaloids present only after the first year of growth [2]. | Fluctuating concentrations; key biosynthetic enzyme activity ceases when the leaf is fully grown [2]. | Interconverts with γ-coniceine; concentrations are inversely related [1]. |
| N-Methylconiine | Information not specified in the provided research. | Information not specified in the provided research. | Information not specified in the provided research | The (-)-enantiomer is more potent and toxic than the (+)-enantiomer [3]. |
| Other Alkaloids (e.g., Conhydrinone, 5-Hydroxy-γ-coniceine) | Delocalizes during analysis due to high volatility [1]. | Information not specified in the provided research. | Information not specified in the provided research. | - |
A landmark 2024 study successfully determined the spatial distribution of hemlock alkaloids using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) [1]. A major challenge was the high volatility of these alkaloids, which caused them to delocalize during standard analysis. The core methodology involved an on-tissue chemical derivatization step to make the alkaloids less volatile and easier to detect [1].
Experimental workflow for alkaloid localization using MALDI-MSI with on-tissue derivatization.
Understanding where alkaloids are made can explain their distribution. The proposed biosynthetic pathway for γ-coniceine and coniine starts with a polyketide synthase (CPKS5). The fruit has been identified as a highly active organ for alkaloid synthesis [1] [2].
Proposed biosynthetic pathway of γ-coniceine and coniine in poison hemlock.
The discrete distribution of these potent alkaloids suggests a defensive role for the plant. Their presence in fruits, in particular, may protect seeds from herbivores and pathogens [1]. The high toxicity of γ-coniceine, which acts as a potent agonist on nicotinic acetylcholine receptors, supports this hypothesis [1] [3].
The biosynthesis of γ-coniceine in Conium maculatum (poison hemlock) begins with a polyketide synthase and involves a key transaminase step to form the immediate precursor that cyclizes into γ-coniceine. The diagram below outlines this proposed pathway and the associated research approach for identifying its enzymes.
Diagram of the γ-coniceine biosynthesis pathway and gene identification workflow.
The key step in the formation of γ-coniceine is the transamination of 5-keto-octanal, followed by a spontaneous cyclization [1] [2]. The enzyme catalyzing the transamination is L-alanine:5-keto-octanal aminotransferase (AAT), which transfers a nitrogen group from L-alanine to form 5-oxooctylamine [1]. This amine intermediate then undergoes a non-enzymatic cyclization to form γ-coniceine [1] [2].
The table below summarizes the core enzymes in the pathway and the modern methodologies used to identify their corresponding genes.
| Enzyme / Protein | Abbreviation | Proposed Function in Pathway | Key Experimental Evidence |
|---|---|---|---|
| Type III Polyketide Synthase | CPKS5 | Catalyzes the first step: condensation of one butyryl-CoA and two malonyl-CoA molecules to form a triketide, likely 5-keto-octanal [1]. | Previously characterized enzyme; used as a known sequence to find related transcripts [1]. |
| L-alanine:5-keto-octanal Aminotransferase | AAT | Catalyzes the transamination of 5-keto-octanal, using L-alanine as the amino donor to form 5-oxooctylamine [1]. | Enzymatic activity characterized in 1971 [3]; candidate transcripts identified via de novo transcriptome assembly and annotation in 2022 [1]. |
| γ-Coniceine Reductase | CR | Reduces γ-coniceine to form coniine (the final step after γ-coniceine formation) [1]. | NADPH-dependent enzymatic activity previously characterized; candidate transcripts identified in the 2022 transcriptome study [1]. |
The primary methodology for identifying these candidate genes in recent years is de novo transcriptome assembly [1] [4]. This process is summarized in the table below.
| Methodology Step | Description |
|---|---|
| 1. RNA Sequencing | RNA was extracted and sequenced from five organs of poison hemlock: developing fruit, flower, root, leaf, and stem [1]. |
| 2. De Novo Assembly | Without a reference genome, sequencing reads were computationally assembled into a transcriptome containing 123,240 transcripts [1]. |
| 3. Functional Annotation | Nearly 80% of transcripts were annotated using protein databases (UniProt, PFAM) and gene ontology terms, identifying potential enzyme families [1]. |
| 4. In-silico Candidate Selection | Researchers searched the annotated transcriptome for sequences similar to enzymes catalyzing known or hypothesized reactions in the pathway [1]. |
Gamma-Coniceine is a piperidinic alkaloid and a key toxic component in Poison Hemlock (Conium maculatum) [1]. The table below summarizes its core properties:
| Property | Description |
|---|---|
| IUPAC Name | 6-Propyl-2,3,4,5-tetrahydropyridine [2] |
| Molecular Formula | C₈H₁₅N [2] |
| Molecular Mass | 125.215 g/mol [2] |
| Role in Plant | Precursor Alkaloid: It is the biochemical precursor to other toxic hemlock alkaloids like coniine [1]. |
| Toxicity Mechanism | Disrupts the central nervous system by acting on nicotinic acetylcholine receptors, causing ascending muscular paralysis that can lead to respiratory failure and death [1]. |
This compound is synthesized by the plant from acetate units [1]. The following diagram illustrates its role as the central precursor in the alkaloid pathway of Poison Hemlock:
This production of toxic alkaloids is a form of chemical defense against herbivores. The plant's defense system is a complex signaling network. While the specific pathway for this compound induction isn't detailed in the search results, it operates within this broader context, which can be visualized as follows [3] [4] [5]:
While the search results do not contain specific protocols for studying this compound, the following common techniques used in plant defense and phytochemistry research would be applicable:
| Method | Application in Study |
|---|---|
| Chromatography & Mass Spectrometry | Used to isolate and identify alkaloids from plant extracts and determine their precise concentration in different tissues [1]. |
| In vitro Bioassays | Used to test the toxicity of isolated this compound on cell cultures, microbes, or insects to quantify its defensive effect [6]. |
| Gene Expression Analysis (qPCR) | Used to measure the activity of genes involved in alkaloid biosynthesis by quantifying RNA transcript levels [7]. |
| Enzyme Assays | Used to characterize the function of specific biosynthetic enzymes, like the reductase that forms this compound [1]. |
| Genetic Studies | Involves creating or studying plant mutants to understand how the disruption of specific genes affects alkaloid production [8]. |
γ-Coniceine is a highly toxic piperidine alkaloid found in poison hemlock (Conium maculatum). Modern scientific studies have quantitatively analyzed its potency and mechanism of action [1] [2] [3].
The table below summarizes the key toxicological data for γ-Coniceine and related compounds from a mouse bioassay study [1] [3]:
| Alkaloid | Relative In Vitro Potency (Rank Order) | In Vivo Lethality (LD₅₀ in mg/kg) |
|---|---|---|
| γ-Coniceine | Highest | 4.4 |
| (-)-N-methylconiine | Intermediate | 16.1 |
| (±)-N-methylconiine | Intermediate | 17.8 |
| (+)-N-methylconiine | Lowest | 19.2 |
Note: In vitro potency was determined on cells expressing human fetal muscle-type nicotinic acetylcholine receptors. The rank order of potency was γ-Coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [3].
The primary molecular target of γ-Coniceine and related Conium alkaloids is the nicotinic acetylcholine receptor (nAChR). The study determined their relative potencies as agonists on human fetal muscle-type nAChRs [1] [3]. The mechanism can be visualized as follows:
The experimental workflow used to establish this toxicity typically involves a combination of in vitro and in vivo methods [1]:
While historical accounts strongly suggest that Socrates was executed by drinking a poisonous brew of hemlock [4] [5] [6], the available scientific literature does not provide a direct experimental protocol to retrospectively analyze this specific historical case.
The provided search results offer a modern, quantitative understanding of hemlock's toxic components but do not bridge the gap with historical forensic techniques. To pursue this line of inquiry, you may need to consult specialized historical or forensic toxicology resources that explore the analysis of ancient alkaloids in an archaeological context.
The table below summarizes the core identifiers and properties of this compound from the search results [1] [2]:
| Property | Value / Description |
|---|---|
| CAS Number | 1604-01-9 [1] [2] |
| Molecular Formula | C₈H₁₅N [1] [2] |
| Average Mass | 125.215 g·mol⁻¹ [1] |
| IUPAC Name | 6-Propyl-2,3,4,5-tetrahydropyridine [1] |
| Density | 0.91 g/cm³ [2] |
| Boiling Point | 171°C at 760 mmHg [2] |
| Flash Point | 48.5°C [2] |
Although the first synthesis is not documented, recent scientific literature provides details on modern synthetic and analytical methods.
This compound is a biosynthetic precursor to other toxic alkaloids in Poison Hemlock, such as coniine [5]. The following diagram illustrates the established relationship between these compounds and their mechanism of action.
Relationship between this compound, Coniine, and their toxic mechanism.
γ-Coniceine (C₈H₁₅N) is a pivotal piperidine alkaloid and a key toxic constituent of poison hemlock (Conium maculatum L.). This compound serves as a central biosynthetic intermediate for other hemlock alkaloids, including coniine and N-methylconiine [1] [2] [3]. Its molecular structure features a 2,3,4,5-tetrahydro-6-propylpyridine backbone, which incorporates a chiral center, leading to stereoisomers with distinct biological properties [4]. The study of γ-coniceine is crucial for understanding structure-activity relationships in nicotinic acetylcholine receptor (nAChR) agonists and for developing targeted toxicological profiles and potential therapeutic applications.
Molecular Characteristics:
The biosynthesis of γ-coniceine in poison hemlock involves a coordinated enzymatic pathway that transforms simple precursors into complex, biologically active alkaloids. Recent transcriptome studies have identified candidate genes encoding the enzymes responsible for these conversions [3] [5].
Table: Enzymes in the Proposed Coniine/Alkaloid Biosynthesis Pathway
| Enzyme | EC Number | Reaction Catalyzed | Gene Candidates Identified |
|---|---|---|---|
| Polyketide Synthase (CPKS5) | - | Condensation of butyryl-CoA with 2 malonyl-CoA units to form triketide | CPKS5 [5] |
| Polyketide Reductase (PKR) | - | Reduction of triketide to 5-keto-octanal | In silico candidates identified [5] |
| Aminotransferase (AAT) | - | Transamination of 5-keto-octanal using L-alanine | In silico candidates identified [5] |
| γ-Coniceine Reductase (CR) | - | Reduction of γ-coniceine to coniine | In silico candidates identified [5] |
| Methyltransferase (CSAM) | - | N-methylation of coniine to N-methylconiine | In silico candidates identified [5] |
Figure 1: Proposed biosynthetic pathway for γ-coniceine and related Conium alkaloids, highlighting key enzymatic steps and candidate genes identified through transcriptome analysis [3] [5].
The pathway begins with the condensation of butyryl-CoA and two malonyl-CoA molecules catalyzed by a type III polyketide synthase (CPKS5), forming a triketide intermediate [5]. This intermediate undergoes reductive modification by a polyketide reductase (PKR) to form 5-keto-octanal. An L-alanine:5-keto-octanal aminotransferase (AAT) then catalyzes a transamination reaction, introducing nitrogen from L-alanine [5]. The resulting compound cyclizes spontaneously to form γ-coniceine through a non-enzymatic reaction [5]. Subsequently, γ-coniceine can be reduced by an NADPH-dependent γ-coniceine reductase (CR) to form coniine, or serve as a precursor for N-methylconiine through the action of S-adenosyl-L-methionine:coniine methyltransferase (CSAM) [5].
The stereochemical configuration of Conium alkaloids significantly influences their biological activity and toxicity. Comparative studies have demonstrated marked stereoselective differences in the potency of these compounds [1] [6].
Table: Relative Potencies and Toxicities of Conium Alkaloids
| Compound | In Vitro Relative Potency (nAChR) | In Vivo Mouse LD₅₀ (mg/kg) | Stereochemical Preference |
|---|---|---|---|
| γ-Coniceine | Highest | 4.4 | - |
| (-)-N-methylconiine | Intermediate | 16.1 | R-configuration |
| (±)-N-methylconiine | Intermediate | 17.8 | Racemic mixture |
| (+)-N-methylconiine | Lowest | 19.2 | S-configuration |
| (-)-coniine | - | - | More potent enantiomer |
| (+)-coniine | - | - | Less potent enantiomer |
The rank order of relative potencies on cells expressing human fetal muscle-type nicotinic acetylcholine receptors was determined as: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [1] [6]. This hierarchy demonstrates that γ-coniceine is the most potent agonist among the Conium alkaloids tested, approximately 3-4 times more potent than the N-methylconiine enantiomers based on in vivo lethality data [1].
In vivo lethality studies using a mouse bioassay confirmed these stereoselective differences, with γ-coniceine exhibiting the highest toxicity (LD₅₀ 4.4 mg/kg), followed by the (-)-enantiomer of N-methylconiine (LD₅₀ 16.1 mg/kg), the (±)-racemate (LD₅₀ 17.8 mg/kg), and the (+)-enantiomer (LD₅₀ 19.2 mg/kg) [1] [6]. These findings correlate with the in vitro results and highlight the significance of stereochemistry in the toxicological profile of these compounds.
γ-Coniceine exerts its primary toxic effects through interaction with the nicotinic acetylcholine receptor (nAChR) system. As a potent agonist of human fetal muscle-type nAChRs, it mimics the action of acetylcholine but is not regulated by physiological mechanisms, leading to overstimulation of cholinergic pathways [1] [6].
Figure 2: Mechanism of γ-coniceine toxicity showing pathway from nAChR activation to respiratory failure [1] [6].
The mechanism begins with γ-coniceine binding to nicotinic acetylcholine receptors at the neuromuscular junction [1] [6]. This binding results in receptor over-activation, triggering excessive influx of sodium and potassium ions [1] [6]. The ion imbalance causes persistent depolarization of the postsynaptic membrane, leading to uncontrolled muscle contractions followed by paralysis [1] [6]. Ultimately, paralysis of respiratory muscles can cause respiratory failure, which is the primary cause of death in γ-coniceine poisoning [1] [6].
The stereoselective potency of these alkaloids is attributed to the precise spatial arrangement of their molecules, which affects binding affinity and efficacy at the nAChR binding site. The natural (-)-enantiomers of coniine and N-methylconiine exhibit higher binding affinity to the receptor compared to their (+)-counterparts, explaining their greater toxicological significance [1].
Advanced analytical techniques are essential for studying γ-coniceine's stereochemistry, quantification, and biological activity. The following methodologies represent state-of-the-art approaches for investigating this compound:
Table: Comparison of Analytical Methods for γ-Coniceine
| Method | Applications | Sensitivity | Key Advantages |
|---|---|---|---|
| LC-MS/MS | Quantification, metabolic studies | High (ng/mL range) | High specificity, can detect multiple alkaloids simultaneously [7] |
| GC-MS | Volatile alkaloid analysis | High | Excellent for separation of complex mixtures [8] |
| Chiral HPLC | Enantiomer separation | Moderate | Direct stereochemical analysis without derivatization [1] |
| In vitro bioassay | Mechanism of action studies | Compound-dependent | Functional activity data, receptor specificity [1] |
The study of γ-coniceine and its stereochemical properties has significant implications across multiple scientific disciplines:
Recent advances in transcriptome analysis of Conium maculatum have identified candidate genes for the complete biosynthetic pathway of γ-coniceine [3] [5]. This genetic information opens possibilities for metabolic engineering of the pathway in heterologous systems, enabling sustainable production of these compounds for pharmaceutical research without cultivating toxic plants.
Future research directions should focus on:
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful label-free technique that enables the in-situ visualization of the spatial distribution of molecules, such as metabolites, directly on thin tissue sections [1]. This allows researchers to simultaneously determine "what, how much, and where" specific compounds are located within a biological sample [2].
For the analysis of specialized plant metabolites like the alkaloid gamma-Coniceine, MALDI-MSI offers a significant advantage. It can map its distribution without the need for prior isolation or labeling, which is crucial for understanding its role in plant defense, its potential toxicity, and its synthesis pathways [3]. This protocol is designed to guide researchers through the key steps for a successful MALDI-MSI analysis of this compound in plant tissues such as poison hemlock (Conium maculatum).
Selecting the appropriate Mass Spectrometry Imaging technology is a critical first step. The following table compares the two most common ambient ionization techniques used in spatial metabolomics, MALDI-MSI and DESI-MSI, to help you evaluate their suitability for your project [4] [5] [2].
| Parameter | MALDI-MSI | DESI-MSI |
|---|---|---|
| Ionization Principle | Matrix-assisted laser desorption/ionization [4] | Desorption electrospray ionization [4] |
| Operating Environment | Vacuum [4] | Ambient [4] [5] |
| Spatial Resolution | High (can achieve <10 µm; down to 1.4 µm with AP-MALDI) [4] [5] | Lower (typically 50-200 µm) [4] |
| Sample Preparation | Requires matrix deposition [4] [1] | Minimal preparation; no matrix required [4] [5] |
| Key Advantages | High spatial and mass resolution; reliable for small samples [4] | High-throughput; ambient conditions allow for faster analysis and potential real-time diagnosis [4] [5] |
| Major Limitations | Matrix ions can interfere with low-weight molecules (<600 Da); risk of analyte delocalization [4] [5] | Lower spatial resolution and sensitivity compared to MALDI [4] |
| Typical Detected Metabolites | ~1500 [2] | 1000-1200 [2] |
For imaging a specific, low-mass alkaloid like this compound with high spatial detail, MALDI-MSI is the recommended technique due to its superior spatial resolution.
The following workflow outlines the critical steps for preparing and analyzing plant tissue sections using MALDI-MSI, optimized based on current methodologies [1] [6] [7].
The choice of matrix and application method is critical for analyte ionization and spatial integrity.
The following table summarizes critical performance metrics to consider when planning and executing a MALDI-MSI experiment for spatial metabolomics [4] [2].
| Parameter | Typical Range/Value in MALDI-MSI |
|---|---|
| Spatial Resolution | 1 - 100 μm ( routinely <10 μm for metabolites) [4] [2] |
| Mass Range | 70 - 1000 Da (covers most metabolites) [2] |
| Detection Time (per cm²) | ~11 minutes at 100 μm resolution [2] |
| Number of Metabolites Detected | Up to ~1500 [2] |
| Tissue Section Thickness | 10 - 20 μm [1] |
Applying this protocol to this compound analysis provides several key insights:
The primary advantage of using MALDI-MSI over techniques like DESI-MSI for this application is its superior spatial resolution, which is necessary to resolve distribution patterns at a cellular level within plant tissues [4].
This protocol is adapted from methods used for visualizing short-chain fatty acids and other metabolites, which share similar challenges with volatility and ionization efficiency as gamma-Coniceine might present [1].
1. Tissue Section Preparation
2. On-Tissue Chemical Derivatization This step is crucial for converting this compound into a more easily ionizable and less volatile form.
3. Matrix Application The matrix assists in the desorption and ionization of the derivatized analyte during MALDI.
4. MALDI-MSI Data Acquisition Acquire mass spectra using a MALDI mass spectrometer equipped with an atmospheric pressure ion source, as this is better suited for detecting labile or derivatized compounds [1].
5. Data Analysis and Validation
The following tables summarize the critical information from the protocol for easy reference.
Table 1: Key Reagents for On-Tissue Derivatization
| Reagent | Role in Derivatization | Example Concentration | Solvent |
|---|---|---|---|
| TMPA | Derivatizing agent; adds a permanent charge | 2 mM [1] | Acetonitrile |
| HATU | Activator; facilitates covalent bonding | 2 mM [1] | Acetonitrile |
| 4-Methylmorpholine | Base; catalyzes the reaction | 2 mM [1] | Acetonitrile |
| Alpha-Cyano-4-hydroxycinnamic acid (CHCA) | MALDI matrix | 300 mg for sublimation [1] | - |
| 1,5-Diaminonaphthalene (1,5-DAN) | MALDI matrix | 20 mg/mL [1] | Methanol |
Table 2: Critical Instrument Parameters for MALDI-MSI
| Parameter | Recommended Setting | Notes |
|---|---|---|
| Ion Source | Atmospheric Pressure (AP) | Preferred for labile compounds [1] |
| Ion Mode | Positive | Targets the quaternary amine group from TMPA [1] |
| Mass Range | m/z 200-500 | Should cover the mass of the derivatized analyte [1] |
| Spatial Resolution | 10-50 μm | Adjust based on study requirements [1] |
| Laser Shots/Pixel | 50 | At a frequency of 1000 Hz [1] |
| DL Temperature | 290°C | Aids in desolvation [1] |
The following diagrams, generated with Graphviz, illustrate the core experimental workflow and the subsequent data analysis and validation process.
Diagram 1: On-Tissue Derivatization MSI Workflow. This chart outlines the key steps from tissue preparation to data acquisition.
Diagram 2: Data Analysis and Validation Pathway. This chart shows the process from raw data to biological insight through image integration.
Developing a robust protocol for a new analyte like this compound requires careful optimization and validation.
Coniferyl aldehyde (also known as ferulaldehyde), with the CAS number 458-36-6, is a phenolic aldehyde with the molecular formula C₁₀H₁₀O₃ and a molar mass of 178.187 g·mol⁻¹ [1] [2]. It is a derivative of cinnamaldehyde featuring 4-hydroxy and 3-methoxy substituents and is a major precursor in lignin biosynthesis [1]. This compound is a natural phenolic phytochemical present in the peels of fruits and vegetables, as well as in the bran of grains, seeds, and leaves of various plant species [3].
The table below summarizes the key physicochemical properties of coniferyl aldehyde [1] [2].
This section outlines established experimental methodologies used to investigate the biological activities of coniferyl aldehyde.
This protocol evaluates the anti-inflammatory effects of coniferyl aldehyde in vitro, particularly its role in inhibiting LPS-induced apoptosis and inflammation [4].
This in vivo protocol assesses the therapeutic potential of coniferyl aldehyde, alone and in combination with methotrexate, for rheumatoid arthritis [3].
The experimental data from the cited studies are consolidated into the following tables for easy comparison.
Table 1: Effects of coniferyl aldehyde (FRA) and methotrexate (MTX) on body weight, paw volume, and arthritic score in rats. Data presented as Mean ± SEM. Significance: *P < .05 vs CO; + P < .05 vs AA; # P < .05 vs AA-MTX [3].
| Parameter | Group | Day 14 | Day 21 | Day 28 |
|---|---|---|---|---|
| Change of Body Weight (g) | CO (Control) | 68.6 ± 5.9 | 86.0 ± 7.0 | 98.1 ± 8.3 |
| AA (Arthritic) | 38.8 ± 6.0* | 31.0 ± 5.3* | 48.1 ± 6.6* | |
| AA-MTX | 67.3 ± 5.0+ | 52.4 ± 7.5 | 51.1 ± 6.0 | |
| AA-FRA | 36.2 ± 8.0 | 22.9 ± 4.6 | 42.8 ± 4.3 | |
| AA-FRA-MTX | 56.8 ± 6.4 | 64.2 ± 10.5+ | 67.0 ± 13.4 | |
| Change of Hind Paw Volume (%) | CO (Control) | 8.3 ± 0.9 | 13.4 ± 2.0 | 12.8 ± 1.8 |
| AA (Arthritic) | 47.1 ± 6.4* | 80.2 ± 9.0* | 60.7 ± 7.4* | |
| AA-MTX | 18.5 ± 5.2+ | 44.9 ± 9.2+ | 56.6 ± 11.2 | |
| AA-FRA | 30.5 ± 8.7 | 65.0 ± 12.3 | 50.3 ± 8.6 | |
| AA-FRA-MTX | 13.1 ± 1.4+ | 24.1 ± 7.8+ | 36.9 ± 10.5 | |
| Arthritic Score (points) | AA (Arthritic) | 16.3 ± 0.9 | 21.3 ± 1.2 | 21.3 ± 1.1 |
| AA-MTX | 14.4 ± 0.7 | 19.3 ± 0.9 | 20.5 ± 1.1 | |
| AA-FRA | 13.6 ± 0.9 | 18.0 ± 1.3 | 19.4 ± 1.2 | |
| AA-FRA-MTX | 10.9 ± 0.6+++/# | 14.1 ± 1.3++/# | 15.9 ± 1.6+ |
Table 2: Impact of coniferyl aldehyde (FRA) and methotrexate (MTX) on key inflammatory biomarkers in plasma and spleen [3].
| Parameter | Group | Day 14 | Day 28 |
|---|---|---|---|
| IL-1β in Plasma (pg/mL) | CO (Control) | 11.5 ± 4.6 | 13.5 ± 2.1 |
| AA (Arthritic) | 95.1 ± 19.1* | 36.6 ± 7.5* | |
| AA-MTX | 28.2 ± 6.3+ | 43.4 ± 6.2 | |
| AA-FRA | 18.5 ± 6.8+ | 28.7 ± 6.4 | |
| AA-FRA-MTX | 8.5 ± 2.7+ | 32.1 ± 5.9 | |
| IL-17 in Plasma (pg/mL) | CO (Control) | 4.8 ± 0.6 | 3.4 ± 0.2 |
| AA (Arthritic) | 98.0 ± 13.6* | 26.6 ± 3.5* | |
| AA-MTX | 32.5 ± 5.2+ | 24.0 ± 3.5 | |
| AA-FRA | 74.8 ± 19.9 | 36.0 ± 6.8 | |
| AA-FRA-MTX | 42.3 ± 4.6+ | 31.7 ± 5.6 | |
| Spleen GGT Activity (nmol/min/g) | CO (Control) | - | 21.8 ± 1.1 |
| AA (Arthritic) | - | 56.2 ± 3.5* | |
| AA-MTX | - | 40.2 ± 4.2+ | |
| AA-FRA | - | 45.0 ± 2.1 | |
| AA-FRA-MTX | - | 20.0 ± 2.0+++/### |
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflow related to coniferyl aldehyde's anti-inflammatory action.
This diagram outlines the molecular mechanism by which coniferyl aldehyde suppresses inflammation in macrophages, as identified in research [4].
Anti-inflammatory Mechanism of Coniferyl Aldehyde. The diagram shows how Coniferyl Aldehyde (CA) inhibits LPS-induced inflammation and apoptosis in macrophages by modulating the PKC/Nrf-2/HO-1 pathway and directly suppressing pro-inflammatory cytokine release [4].
This flowchart provides a clear overview of the experimental protocol for evaluating coniferyl aldehyde in an adjuvant-induced arthritis model [3].
In Vivo Anti-Arthritic Study Design. The workflow outlines the key stages of the adjuvant arthritis (AA) rat model, from induction and treatment to final analysis [3].
The data from these application notes firmly establish coniferyl aldehyde as a compound with significant anti-inflammatory and immunomodulatory potential. Its efficacy in both cellular models and a complex in vivo arthritis model, particularly when used in combination with methotrexate, highlights its relevance for further research in drug development, especially for inflammatory and autoimmune conditions like rheumatoid arthritis. The detailed protocols provided here can serve as a robust foundation for scientists aiming to reproduce these findings or explore the compound's effects in other disease contexts.
γ-Coniceine is a toxic piperidine alkaloid found in poison hemlock (Conium maculatum). It acts as an agonist on human fetal muscle-type nicotinic acetylcholine receptors. Toxicological studies rank its potency as greater than that of N-methylconiine enantiomers, with a reported in vivo lethality (LD₅₀) in mice of 4.4 mg/kg [1] [2].
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for identifying and quantifying volatile and semi-volatile organic compounds in complex mixtures [3] [4]. The combination of retention time from GC and the unique mass spectrum from MS provides a high degree of confidence in compound identification, making GC-MS a "gold standard" in forensic and toxicological analysis [3].
The following protocol is adapted from general GC-MS/MS methodologies for alkaloid-like compounds and food contaminant analysis [5] [6].
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is suitable for extracting γ-Conicee from complex biological matrices.
The table below summarizes the suggested instrumental parameters, optimized for a GC-triple quadrupole MS/MS system.
Table 1: Suggested GC-MS/MS Instrument Parameters
| Parameter Category | Specification |
|---|---|
| Gas Chromatograph | |
| Column | Fused-silica capillary column (e.g., 5% phenyl-polydimethylsiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [3] [5] |
| Inlet Temperature | 250 °C [5] |
| Carrier Gas & Flow | Helium, constant flow mode at 1.4 mL/min [5] |
| Oven Temperature Program | Initial 50 °C (hold 1 min), ramp to 280 °C at 12-15 °C/min, final hold 5-10 min [5] |
| Injection Volume | 1 µL, splitless mode |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV [3] [4] |
| Ion Source Temperature | 230 °C [5] |
| Transfer Line Temp. | 280 °C [5] |
| Acquisition Mode | Selected Reaction Monitoring (SRM) for highest sensitivity and selectivity [5] |
| Data Analysis | Use mass spectral libraries (e.g., NIST) for initial identification and confirm with analytical standards [3] |
The following workflow diagram outlines the complete analytical procedure:
The following table summarizes the key relative potency and toxicity data for γ-Conicee and related compounds from the literature [1] [2].
Table 2: Relative Potencies and Toxicities of Poison Hemlock Alkaloids
| Compound | In Vitro Relative Potency (nAChR) | In Vivo Lethality (LD₅₀ in mice, mg/kg) |
|---|---|---|
| γ-Coniceine | Highest | 4.4 |
| (-)-N-Methylconiine | Intermediate | 16.1 |
| (±)-N-Methylconiine | Intermediate | 17.8 |
| (+)-N-Methylconiine | Lowest | 19.2 |
1. Introduction Conium maculatum (poison hemlock) produces toxic piperidine alkaloids, primarily γ-coniceine and coniine, which pose significant risks to livestock and humans [1]. Gamma-coniceine is the first biogenic toxin in the coniine pathway and a key marker of plant toxicity [2]. This document details a validated method for the extraction and thin-layer chromatographic (TLC) analysis of these alkaloids from plant foliage, and suggests advanced techniques for enhanced purification and quantification.
2. Validated TLC Extraction and Analysis Protocol
The following is a method adapted from a published research paper for the extraction and quantification of γ-coniceine and coniine [1].
2.1. Reagents and Materials
2.2. Step-by-Step Extraction Procedure
2.3. TLC Analysis and Quantification
2.4. Method Performance Data The table below summarizes the validation data for this TLC method [1].
| Alkaloid | Average Recovery | Regression Equation (y = recovery, x = addition) | R² | Detection Limit (μg/spot) |
|---|---|---|---|---|
| Coniine | 92.0 ± 3.5% | y = -0.761 + 1.051x | 0.93 | 1.7 μg |
| γ-Coniceine | 82.6 ± 3.9% | y = -0.193 + 0.863x | 0.93 | 0.7 μg |
3. Complementary and Advanced Methodologies
For researchers requiring higher sensitivity, resolution, or preparative-scale purification, the following techniques are recommended based on general analytical principles and the context of Conium research.
3.1. High-Performance Liquid Chromatography (HPLC) HPLC is a powerful and versatile technique for separating complex mixtures with high resolution, accuracy, and reproducibility [3] [4]. For alkaloid analysis, Reversed-Phase (RP)-HPLC is often the method of choice.
3.2. Solid-Phase Extraction (SPE) for Sample Clean-up Prior to HPLC or GC analysis, a solid-phase extraction step can be incorporated after the initial liquid-liquid extraction to remove co-extracted plant pigments and organic acids, thereby reducing matrix interference.
4. Biosynthetic Pathway Context Recent research has identified candidate genes for coniine biosynthesis in Conium maculatum using de novo transcriptome assembly [2]. The biosynthetic pathway is believed to begin with a fatty acid and proceed through a polyketide intermediate, which is then transaminated and cyclized to form γ-coniceine. This compound is subsequently reduced to form coniine. Understanding this pathway is crucial for metabolic engineering and regulating alkaloid levels. The following diagram illustrates this logical relationship.
5. Experimental Workflow Diagram The integrated workflow for the extraction and analysis of this compound, combining the TLC method with advanced options, is summarized below.
Understanding the basic properties of gamma-Coniceine is the first step in risk assessment. The table below summarizes key data [1] [2] [3]:
| Property | Value / Description |
|---|---|
| Common Name | This compound |
| CAS Number | 1604-01-9 [1] (Note: another CAS, 538-90-9, is also cited [2]) |
| Molecular Formula | C₈H₁₅N [1] [2] [3] |
| Molecular Weight | 125.21 g/mol [1] [2] [3] |
| Physical Description | Colorless liquid with a characteristic odor similar to coniine [2] |
| Boiling Point | 171°C at 760 mmHg [1] [2] [3] |
| Density | 0.91 g/cm³ [1] [3] |
| Flash Point | 48.5°C [1] [3] |
| Vapor Pressure | 1.9 mmHg at 25°C [1] |
| pKa | 10.12 (Predicted) [2] |
This compound is highly toxic. The following table outlines its acute toxicity data from animal studies [4] [5] [2]:
| Route of Exposure | Species | LD₅₀ | Source |
|---|---|---|---|
| Oral (orl) | Mouse | 12 mg/kg | [2] [3] |
| Subcutaneous (scu) | Mouse | 12 mg/kg | [3] |
| Intravenous (ivn) | Mouse | 2.6 mg/kg | [3] |
| In Vivo Lethality | Mouse | 4.4 mg/kg | [4] [5] |
Hazard Summary:
While direct handling protocols are sparse, a published Thin-Layer Chromatography (TLC) method for analyzing this compound and coniine in Conium maculatum foliage can serve as a reference for laboratory analysis [6]. The workflow is as follows:
Detailed Procedure [6]:
The following guidelines are synthesized from its known properties and general lab safety practices for highly toxic compounds, as specific MSDS were not located.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place [3]. Storage should be clearly separated from foodstuff containers or incompatible materials [3]. Given the low flash point of 48.5°C, it should be kept away from heat, sparks, and open flames [1] [3].
Handling: All procedures should be conducted in a fume hood to prevent inhalation of vapors. Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves (chemical-resistant), lab coat, and safety goggles. Given the high toxicity via skin contact (subcutaneous LD₅₀), preventing dermal exposure is critical [3].
Emergency Response: In case of a spill, evacuate the area immediately and allow trained personnel to handle decontamination. Absorb spills with a suitable inert material. Heating to decomposition must be avoided as it releases toxic NOₓ fumes [3].
This compound is a substance that demands the highest level of respect and caution in the laboratory due to its high acute toxicity. While this document provides a foundation based on available research, you must consult your institution's Chemical Hygiene Officer and develop a specific, formal Standard Operating Procedure (SOP) that includes a comprehensive risk assessment before beginning any work with this compound.
Gamma-Coniceine represents a significant occupational hazard in research settings due to its potent toxicity and chemical properties. As a piperidine alkaloid primarily found in poison hemlock (Conium maculatum), this compound demands rigorous safety protocols to protect researchers from potential exposure. The stereoselective potency of this compound, particularly its activity as an agonist at human fetal muscle-type nicotinic acetylcholine receptors, necessitates handling procedures that address its exceptional biological activity [1] [2]. With a mouse LD₅₀ of just 4.4 mg/kg demonstrated in vivo, this compound exhibits greater acute toxicity than related compounds like N-methylconiine, highlighting the critical importance of appropriate personal protective equipment (PPE) during experimental work [1] [2].
This document provides detailed application notes and protocols for PPE selection and usage specifically tailored to this compound research. The guidance integrates current toxicological data with established laboratory safety practices to create a comprehensive framework for researcher protection. By implementing these protocols, research institutions can establish a culture of safety that enables important scientific investigation while minimizing health risks to personnel. The recommendations address the complete experimental workflow from compound receipt to disposal, with special attention to procedures that present the highest potential exposure risks.
This compound (CAS# 538-90-9) is a colorless liquid with a characteristic alkaline property and molecular weight of 125.21 g/mol [3]. Its physical characteristics, including a predicted boiling point of 168.6±19.0°C and density of 0.904±0.06 g/cm³, contribute to its potential for aerosolization and environmental persistence [3]. The compound's predicted pKa of 10.12±0.10 indicates it exists predominantly in its free base form at physiological pH, enhancing its ability to cross biological membranes [3].
The primary toxicity mechanism involves agonist activity at nicotinic acetylcholine receptors, with documented stereoselective potency differences between enantiomers [1] [2]. In vitro studies demonstrate that this compound has greater potency than N-methylconiine enantiomers on human fetal muscle-type nicotinic acetylcholine receptors [1]. The relative lethality in mouse bioassays shows this compound (4.4 mg/kg) is substantially more toxic than (-)-N-methylconiine (16.1 mg/kg), (±)-N-methylconiine (17.8 mg/kg), or (+)-N-methylconiine (19.2 mg/kg) [1] [2].
Inhalation risks: this compound can form aerosols during liquid handling, weighing, and experimental procedures. The respiratory route presents particular concern due to the direct access to the bloodstream and rapid systemic distribution. Research activities involving powder forms, heating, or spray generation significantly increase inhalation potential.
Dermal absorption: The compound can penetrate intact skin, with gloved hand contact representing a common exposure scenario. Permeation rates vary significantly by glove material type, with extended contact time increasing total absorption. Studies of related alkaloids show that concentration-dependent penetration can occur even through appropriate barrier materials.
Accidental ingestion: Surface contamination transferring to hands, then to food or beverages represents the primary ingestion risk. The low LD₅₀ (4.4 mg/kg in mice) indicates that minute quantities can cause significant toxic effects [1] [2]. Symptoms progress from initial drowsiness and nausea to respiratory distress, convulsions, cyanosis, and potential death at higher exposures [3].
Ocular exposure: Splashes or aerosol contact with eyes can cause both local tissue damage and systemic absorption through the conjunctival mucosa. The alkaline nature of this compound may exacerbate tissue damage upon ocular contact.
Table: Toxicological Profile of this compound Based on Experimental Data
| Parameter | Value | Reference | Notes |
|---|---|---|---|
| Acute Oral Toxicity (Mouse LD₅₀) | 4.4 mg/kg | [1] [2] | More toxic than related alkaloids |
| Receptor Potency | Highest in piperidine alkaloid series | [1] | Human fetal muscle-type nAChR |
| Physical State | Colorless liquid | [3] | Characteristic alkaline odor |
| Predicted pKa | 10.12±0.10 | [3] | Impacts absorption characteristics |
Respiratory protection represents the first line of defense against this compound exposure, particularly during procedures that may generate aerosols or vapors. Selection must consider both the particle size distribution of potential aerosols and the volatility characteristics of the compound itself. For most procedures involving liquid handling, a NIOSH-approved N95 respirator provides adequate protection against particulate aerosols. However, procedures involving heated solutions or concentrated volatile forms may require elastomeric half-face or full-face respirators with organic vapor cartridges combined with particulate filters [4].
The face seal integrity represents a critical factor in respiratory protection efficacy. Research facilities must implement formal respiratory protection programs that include fit testing, medical clearance, and training on proper donning and doffing techniques. For high-risk procedures such as aerosol generation for experimental purposes, powered air-purifying respirators (PAPRs) with high-efficiency particulate air (HEPA) filters provide enhanced protection by creating positive pressure within the facepiece [4]. The simulation-based analysis of PPE effectiveness demonstrates that proper design and fit can reduce exposure by over 80% compared to poorly fitting equipment [4].
Glove selection requires careful consideration of material compatibility and permeability. Double gloving with nitrile gloves (≥8-mil thickness) provides optimal protection during most procedures, with regular change intervals (at least hourly during continuous use) to prevent permeation. Thin latex gloves (≤4-mil) commonly used in general laboratory work provide insufficient protection and should be avoided. For procedures involving large volumes or extended contact times, chemical-resistant gloves (such as silver shield or butyl rubber) offer superior barrier properties.
Body protection should include disposable gowns or coveralls constructed of polypropylene or similar fluid-resistant materials. The design must provide complete coverage from neck to knees, with long sleeves having fitted cuffs that extend over the glove gauntlet. Full-body protection is indicated for procedures with splash potential or when working with larger volumes (>100 mL) of this compound solutions. For these situations, garments should meet ISO 16602 Class 3 or higher requirements for chemical protective clothing, with sealed seams and back closure designs to prevent penetration [5].
Table: PPE Selection Matrix for this compound Research Activities
| Activity Type | Respiratory Protection | Hand Protection | Body Protection | Eye Protection |
|---|---|---|---|---|
| Weighing solids | N95 respirator | Double nitrile gloves (8-mil) | Disposable gown + sleeve covers | Safety goggles with seal |
| Liquid handling | Elastomeric half-face with OV/P100 | Butyl rubber gloves | Chemical-resistant apron + gown | Face shield + goggles |
| Aerosol generation | PAPR with HEPA filtration | Silver shield + nitrile gloves | Full coverall (Type 3-B) | Full facepiece respirator |
| Spill response | Full-face respirator with OV/P100 | Double chemical-resistant | Encapsulating suit | Integral to respirator |
| Waste handling | N95 respirator | Heavy-duty nitrile (15-mil) | Disposable coverall | Safety goggles |
Eye protection must address both impact resistance and splash protection requirements. For most procedures, indirectly vented chemical splash goggles that form a continuous seal with the facial contours provide adequate protection. When working with volumes exceeding 10 mL or during procedures with high splash potential (such as mixing or sonication), full face shields that extend below the chin must be worn in combination with goggles [4]. Face shield design should incorporate anti-fog properties and adequate curvature to prevent liquids from flowing around the shield edges [4].
The visual clarity and unobstructed field of view represent critical factors in maintaining experimental precision while ensuring safety. Face shields with forehead sponges should be restricted to single-use applications when working with this compound, as these components cannot be adequately decontaminated [4]. Modern face shield designs evaluated through computer-aided evaluation methods demonstrate significantly different protective efficacy based on design parameters, with optimal configurations reducing exposure by over 75% compared to basic designs [4].
Proper sequencing in donning PPE creates a layered defense system where each element complements the protection provided by others. The donning sequence should begin with hand hygiene followed by donning in this order: (1) disposable coverall or gown, (2) respiratory protection, (3) eye/face protection, (4) gloves with sleeves tucked into the glove cuff. After donning complete PPE, researchers should perform a comprehensive fit check of all elements, particularly verifying respirator seal integrity and glove integrity [4].
The doffing sequence requires particular attention as the exterior surfaces of PPE are considered contaminated during work with this compound. The recommended sequence is: (1) remove gloves using the "beak" technique, grasping the exterior of one glove with the opposite gloved hand and peeling it off, then sliding fingers under the cuff of the remaining glove to remove it without touching the exterior surface, (2) perform hand hygiene, (3) remove gown or coverall by folding inward and rolling to minimize aerosolization, (4) remove eye/face protection by handling only the headband or straps, (5) remove respirator without touching the front surface, and (6) perform thorough hand hygiene using recommended protocols [4].
Diagram: Complete PPE Donning and Doffing Sequence for this compound Research
Aerosol-generating procedures require enhanced PPE protocols due to the increased potential for respiratory exposure and environmental contamination. These include procedures such as vortex mixing, sonication, centrifugation, and nebulization for experimental purposes. For these activities, researchers should utilize class II biological safety cabinets or ventilated enclosures whenever possible, with full-face respirators or PAPR systems as previously described. Additional protective measures include splash guards and absorbent backing materials on work surfaces to contain potential releases [4].
Waste handling protocols must address both solid and liquid wastes contaminated with this compound. Solid wastes should be placed in clearly labeled, chemical-resistant containers with secure lids. Liquid wastes require secondary containment with volume-appropriate vessels to prevent release during transport. All waste containers should be compatible with this compound's chemical properties and stored in designated areas with limited access until proper disposal. Decontamination of reusable equipment should follow established protocols for highly toxic compounds, with verification of decontamination efficacy through appropriate analytical methods such as the TLC analysis adapted from Conium maculatum research [6].
Immediate action following suspected exposure to this compound can significantly influence health outcomes. For ocular exposure, prompt irrigation with copious amounts of water for at least 15 minutes using emergency eyewash stations is critical, followed by medical evaluation. Dermal contact requires immediate removal of contaminated clothing and thorough washing of affected skin with soap and water. For inhalation exposure, the affected individual should immediately move to fresh air while maintaining respiratory protection during egress from the contaminated area. Any suspected exposure, regardless of severity, warrants immediate medical assessment with provision of complete safety data and exposure details to healthcare providers.
Documentation protocols for exposure incidents must include: (1) complete description of the circumstances leading to exposure, (2) volume and concentration of this compound involved, (3) duration of potential exposure, (4) PPE in use at the time of incident, and (5) initial first aid measures implemented. This documentation supports both appropriate medical management and subsequent investigation to prevent recurrence. All exposure incidents should trigger a comprehensive review of procedures, PPE selection, and training effectiveness.
Spill response classification should be based on volume and physical form of the released material. For small spills (<10 mL), trained laboratory personnel may implement response procedures using appropriate PPE and spill control materials. For medium spills (10-100 mL), a spill response team with enhanced PPE should conduct cleanup operations. Large spills (>100 mL) or those involving significant aerosolization require evacuation of the area and implementation of facility emergency response procedures [5].
Table: Spill Response Protocol Based on Volume and Location
| Spill Category | Response Team | Containment Methods | Decontamination Procedures | PPE Requirements |
|---|---|---|---|---|
| Small (<10 mL) | Trained researcher | Absorbent pads, spill socks | 3-step wash (detergent, water, ethanol) | Standard research PPE |
| Medium (10-100 mL) | Spill response team | Secondary containment, absorbent materials | Multiple decontamination cycles | Enhanced PPE with APR |
| Large (>100 mL) | Emergency responders | Area isolation, ventilation control | Professional decontamination | Full encapsulating suit |
| Aerosol release | Emergency team | Area evacuation, air handling shutdown | HEPA filtration, surface cleaning | PAPR or SCBA |
Reusable PPE requires rigorous decontamination procedures to ensure continued protection while maintaining material integrity. Face shields and goggles should be cleaned using a three-step process: initial detergent cleaning, rinsing with deionized water, and final disinfection with 70% ethanol. Materials should be inspected for visible damage such as cracks, scratches, or degradation that could compromise protective qualities. The sterilization of PPE using gamma radiation has been demonstrated as an effective method for eliminating viral pathogens and may be applicable for certain components used in this compound research, though compatibility with specific materials must be verified [7].
Respiratory protection components require particular attention to maintenance protocols. Reusable respirators should be cleaned and disinfected after each use, with particular attention to valve and seal integrity. Cartridges and filters must be replaced according to manufacturer specifications or when breathing resistance increases noticeably. Electronic components of PAPR systems require regular functional testing and battery replacement to ensure reliability during critical procedures. Documentation of all maintenance activities should include date of service, components serviced or replaced, and identity of the individual performing the maintenance [5].
Regular inspection of all PPE forms the foundation of an effective protective program. Each item should be examined before use for signs of degradation including tears, punctures, cracks, discoloration, or stiffness indicating material breakdown. Gloves should be subjected to inflation testing to detect pinhole leaks not visible during routine inspection. Elastic components lose tension over time, compromising seal integrity; these should be replaced according to manufacturer recommendations or when stretching exceeds specifications.
Documentation of inspection results facilitates tracking of equipment performance and identification of patterns that may indicate procedural issues. The following workflow outlines a comprehensive PPE management system that integrates inspection, maintenance, and replacement decisions:
Diagram: PPE Inspection and Maintenance Workflow for this compound Research
Hands-on training using simulation methodologies has proven highly effective in developing proper PPE techniques without exposing trainees to actual hazards. Simulation-based medical education (SBME) principles can be adapted to chemical research settings, creating realistic scenarios that allow researchers to practice both routine procedures and emergency responses [4]. Training should progress from basic donning/doffing competence to complex scenarios including spill response, equipment failure, and exposure management. Scenario design should incorporate specific this compound research contexts such as animal dosing protocols, analytical sample preparation, and purification procedures [4].
Competency assessment should evaluate multiple domains including knowledge of this compound hazards, proper PPE selection for specific procedures, demonstrated proficiency in donning and doffing sequences, and appropriate response to simulated emergencies. Assessment tools may include checklist-based direct observation, video recording with retrospective analysis, and written examinations covering theoretical knowledge. Documentation of successful competency demonstration should be maintained for all personnel, with annual recertification requirements to address procedural changes and reinforce proper techniques [4].
Continuous improvement of PPE programs requires systematic data collection and analysis. Regular program evaluation should incorporate exposure incident reviews, near-miss reports, equipment failure documentation, and researcher feedback regarding PPE comfort and functionality. These data sources help identify patterns that may indicate procedural weaknesses or equipment deficiencies. Additionally, emerging research on this compound toxicology and developments in PPE technology should be monitored to ensure protocols reflect current understanding and best available protection strategies [1] [2].
Effectiveness metrics provide objective measures of program performance and identify areas for enhancement. These may include: (1) reduction in exposure incidents over time, (2) improved compliance rates with PPE protocols, (3) decreased equipment failure during use, and (4) positive feedback from safety audits. Regular review of these metrics against established benchmarks allows research facilities to allocate resources effectively and prioritize interventions that provide the greatest enhancement to researcher safety when working with this compound and other highly toxic compounds.
The exceptional toxicity of this compound demands meticulous attention to personal protective equipment selection, usage, and maintenance. Implementation of these application notes and protocols creates a comprehensive safety framework that protects researchers while enabling important scientific investigation of this potent alkaloid. The protocols outlined address the complete experimental context from routine handling to emergency response, with special consideration of this compound's specific hazardous properties.
As research on this compound continues to evolve, so too must safety protocols and protective strategies. Research institutions should establish regular review cycles to incorporate new toxicological data, technological advancements in PPE design, and lessons learned from incident investigations. Through this continuous improvement process and unwavering commitment to safety excellence, the scientific community can responsibly advance understanding of this compound's biological activities while protecting those conducting this important research.
1. Introduction Gamma-Coniceine (CAS 1604-01-9) is a piperidine alkaloid found in poison hemlock (Conium maculatum) and is a biosynthetic precursor to other toxic alkaloids like coniine and N-methylconiine [1]. It presents a significant toxicological risk to livestock and humans due to its high potency as an agonist of nicotinic acetylcholine receptors [2]. This application note summarizes a validated Thin-Layer Chromatography (TLC) method for its analysis and provides context on its biological activity to support researchers in drug development and toxicology.
2. Analytical Methods and Protocols A dedicated TLC method has been developed for the precise analysis of this compound and coniine in plant foliage.
2.1 Validated TLC Method for Plant Foliage Analysis This protocol is adapted from a published method for the analysis of Conium maculatum [3].
The experimental workflow for this method is outlined below:
2.2 Method Validation Data The TLC method has been rigorously validated, demonstrating suitability for simple, precise, and accurate analysis [3]. The key performance characteristics are summarized in the table below.
| Validation Parameter | Value for this compound | Value for Coniine |
|---|---|---|
| Regression Equation | y = -0.193 + 0.863x | y = -0.761 + 1.051x |
| Coefficient of Determination (r²) | 0.93 | 0.93 |
| Average Recovery | 82.6% ± 3.9% | 92.0% ± 3.5% |
| Detection Limit | 0.7 μg per spot | 1.7 μg per spot |
| Quantification Limit | 0.6 μg/mL | 0.8 μg/mL |
3. Toxicological Context & Relative Potency Understanding the high potency of this compound is critical for risk assessment. Biological studies provide a clear comparison of its toxicity relative to other hemlock alkaloids.
3.1 Relative Toxicities The following data, derived from a mouse bioassay, shows the lethal dose (LD) of these alkaloids, confirming that this compound is the most potent [2].
| Alkaloid | Relative Lethality (LD in mg/kg, Mouse Bioassay) |
|---|---|
| This compound | 4.4 mg/kg |
| (-)-N-methylconiine | 16.1 mg/kg |
| (±)-N-methylconiine | 17.8 mg/kg |
| (+)-N-methylconiine | 19.2 mg/kg |
3.2 In Vitro Receptor Potency The rank order of potency for these piperidine alkaloids on human fetal muscle-type nicotinic acetylcholine receptors is This compound > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [2]. This stereoselective potency correlates with the relative toxicities observed in vivo.
4. Summary The validated TLC method provides a reliable and practical means for quantifying this compound in plant materials. Researchers should note its high relative potency compared to related alkaloids, which underscores the importance of accurate quantification in toxicological studies. For future work, developing higher-throughput methods like LC-MS for this compound would be a valuable advancement for the field.
| Principle | Description | Relevance to Analytical Detection |
|---|---|---|
| General Reaction | Condensation between a primary amine (R-NH₂) and a carbonyl compound (aldehyde or ketone), forming an imine (R₁R₂C=NR₃) and water [1] [2] [3]. | Gamma-Coniceine, containing a secondary amine, must first be derivatized to a primary amine or react under specific conditions. |
| Mechanism | A two-step process involving nucleophilic addition to form an unstable carbinolamine, followed by acid-catalyzed dehydration to form the stable imine [2]. | Reaction efficiency is highly dependent on pH. |
| Optimal pH | A mildly acidic environment (e.g., pH 3-4) is often optimal. High acidity protonates the amine, making it non-nucleophilic; low acidity slows the dehydration step [2]. | pH must be carefully controlled for maximum yield. |
| Reaction Reversibility | The formation of a Schiff base is an equilibrium process. The reverse reaction is hydrolysis, regenerating the original amine and carbonyl [2]. | Water must be removed (e.g., using molecular sieves) or the reaction must be driven to completion to maximize the detectable product [2]. |
| Chromogenic Properties | Schiff bases are often colored compounds, especially when conjugated with aromatic rings, absorbing light in the UV-Visible region [1] [2]. | This provides a basis for detection via spectrophotometry or colorimetric analysis. |
Based on the general principles, the following diagram outlines a potential high-level workflow for developing a detection method. Note that critical parameters like the specific derivatization agent and optimal conditions would need to be determined experimentally.
To move forward with creating a specific application note, you would need to investigate the following aspects:
Volatile alkaloids represent a challenging class of analytes in bioanalytical and phytochemical research due to their chemical diversity, low concentrations in complex matrices, and susceptibility to degradation during analysis. These nitrogen-containing organic compounds exhibit significant pharmacological potential but require sophisticated sample preparation approaches to ensure accurate quantification. The analysis of volatile alkaloids presents unique challenges compared to other compound classes, as they can be prone to thermal degradation during gas chromatographic analysis and may experience significant matrix effects in biological samples. Recent advancements in sample preparation have focused on addressing these challenges through innovative extraction techniques and matrix effect mitigation strategies.
The selection of appropriate sample preparation methods is critical for successful volatile alkaloid analysis, as it directly impacts method sensitivity, selectivity, and reproducibility. Traditional approaches often involve multiple extraction and purification steps requiring substantial amounts of toxic organic solvents. However, contemporary research has driven the development of more efficient, environmentally friendly alternatives that maintain or improve analytical performance while reducing environmental impact and safety concerns. This document presents standardized protocols for the analysis of volatile alkaloids in both biological and plant matrices, incorporating the most recent methodological advancements validated in peer-reviewed research.
The extraction of volatile alkaloids from biological and plant matrices requires careful consideration of several fundamental principles to ensure optimal recovery and analytical accuracy. The chemical properties of target alkaloids, including polarity, pKa values, and volatility, must guide the selection of extraction solvents and conditions. For instance, the pH-dependent solubility of alkaloids necessitates careful adjustment of pH to ensure efficient extraction, as these compounds exist in ionic forms at low pH and neutral forms at high pH, significantly affecting their partitioning between phases. Similarly, matrix composition dramatically influences extraction efficiency, with complex matrices like whole blood requiring specialized approaches to address protein binding and other interactions that can reduce analyte recovery.
Another critical consideration is the potential for degradation during sample preparation and analysis. Many volatile alkaloids are susceptible to thermal degradation, oxidation, or light-induced decomposition, requiring implementation of protective measures such as temperature control, antioxidant addition, and light protection during extraction. The choice between exhaustive extraction for comprehensive profiling versus selective extraction for target compound analysis represents another fundamental decision point in method development. Recent trends emphasize green chemistry principles, seeking to minimize organic solvent consumption while maintaining or improving extraction efficiency through innovative solvents like Natural Deep Eutectic Solvents (NADES) [1].
Sample Matrix Compatibility: The extraction method must be compatible with the specific sample matrix (whole blood, plant tissue, etc.), addressing matrix-specific challenges such as protein binding in biological samples or complex lipid content in plant materials. [2] [3]
Target Analyte Characteristics: Method selection should consider the volatility, polarity, and stability of target alkaloids, with highly volatile compounds often requiring mild extraction conditions to prevent losses. [4] [5]
Downstream Analytical Technique: The sample preparation approach must be compatible with subsequent analytical techniques, whether GC-MS, LC-MS, or HPLC-UV, providing extracts with appropriate cleanliness and compatibility. [6] [4]
Throughput Requirements: Practical considerations including sample throughput needs, available equipment, and technical expertise should inform the choice between manual and automated methods. [7]
Environmental Impact: Contemporary method development should prioritize approaches with reduced environmental impact, including solvent reduction, waste minimization, and use of safer alternatives. [1]
This protocol describes a standardized method for analyzing volatile organic compounds (VOCs) including volatile alkaloids in whole blood samples using headspace gas chromatography-mass spectrometry (HS-GC/MS). The method employs a novel sample preparation approach utilizing urea and NaCl to disrupt protein-analyte interactions and enhance detection sensitivity. This protocol is particularly suitable for veterinary applications where blood represents the most reliable matrix for quantitative analysis, but can be adapted for human clinical research with appropriate validation [2]. The method effectively addresses the challenge of matrix effects in whole blood, which traditionally hampered reproducible VOC analysis due to variable protein binding across samples.
The fundamental principle involves the use of urea as a protein denaturant to release protein-bound VOCs, combined with NaCl to induce a salting-out effect that reduces VOC solubility in the aqueous phase and enhances partitioning into the headspace. This dual approach significantly improves sensitivity while reducing matrix effect variability compared to traditional methods. The protocol has demonstrated particular effectiveness for aromatic compounds, with sensitivity improvements up to 339.4% compared to water-only controls, while reducing matrix effect variation to between -35.5% and 25% [2]. This combination of enhanced sensitivity and reduced variability makes it especially valuable for detecting low-abundance volatile alkaloids in complex blood matrices.
Canine whole blood preserved in CPDA (Citrate-Phosphate-Dextrose-Adenine) or supplemented with EDTA or citric acid as anticoagulants [2]
Standard reference materials: Target volatile alkaloids and internal standards (e.g., fluorobenzene) [2]
Protein denaturing reagents: Urea (JUNSEI) and SDS (Sodium Dodecyl Sulfate, Daejung Chemicals) [2]
Salts: NaCl (Daejung Chemicals), Na₂SO₄, and K₂SO₄ (Junsei) [2]
Solvents: Methanol and HPLC-grade deionized water (J.T. Baker) [2]
Headspace vials: 20 mL amber screw cap vials (Thermo Fisher Scientific) [2]
GC-MS system: HS-GC/MS system equipped with TriPlus 500 headspace autosampler and ISQ 7610 Single Quadrupole Mass Spectrometry (Thermo Fisher Scientific) [2]
Chromatographic column: TG-624SilMS capillary column (30 m, 0.32 mm I.D., 1.8 µm film thickness) [2]
Sample Collection and Storage: Collect whole blood samples using appropriate anticoagulants (CPDA, EDTA, or citrate). Preserve samples at 4°C until analysis to maintain sample integrity. Allow samples to equilibrate to room temperature before processing. [2]
Sample Preparation: Transfer 1.5 mL of blood sample to a 20 mL headspace vial. Add urea (final concentration approximately 1-2 M) and NaCl (final concentration approximately 0.5-1 M) in combination. The optimal performance has been demonstrated with the Comb 1 formulation (urea with NaCl). [2]
Internal Standard Addition: Add appropriate internal standards (e.g., fluorobenzene) to correct for analytical variability. The internal standard should be added at the same point in the procedure for all samples to ensure consistent correction. [2]
Headspace Incubation: Seal vials and place in the headspace autosampler. Heat at 99°C for 40 minutes to facilitate partitioning of volatile alkaloids into the headspace phase. Ensure consistent incubation time and temperature across all samples. [2]
GC-MS Analysis: Inject 1 mL of headspace gas into the GC-MS system. Use the following temperature program for chromatographic separation: hold at 50°C for 5 minutes, ramp to 100°C at 10°C/min, then to 120°C at 20°C/min, then to 260°C at 30°C/min, and hold for 4.33 minutes (total run time: 20 minutes). [2]
Mass Spectrometric Detection: Operate MS in Selected Ion Monitoring (SIM) mode for optimal sensitivity. Use quantification and qualification ions specific to each target alkaloid, with the quantification ion selected from fragment ions showing the highest sensitivity. [2]
Data Analysis: Perform peak integration and quantification using appropriate software (e.g., Trace Finder 5.1). Calculate concentrations using internal standard calibration curves. [2]
Protein Denaturant Selection: While both urea and SDS were evaluated as protein denaturing reagents, urea demonstrated superior performance for VOC analysis, likely due to more effective disruption of hydrogen bonding without introducing interference. [2]
Salt Optimization: NaCl showed optimal salting-out effects compared to other salts evaluated (Na₂SO₄ and K₂SO₄), providing the best combination of sensitivity enhancement and matrix effect reduction. [2]
Sample Volume Considerations: The method demonstrated minimal sensitivity variation between 0.5 mL and 1.5 mL sample volumes for most compounds, with variability under 10% for key analytes like ethylbenzene, m-/p-xylene, and o-xylene. [2]
Matrix Effect Correction: The use of stable isotope-labeled internal standards or structurally similar compounds (e.g., fluorobenzene) is critical for accurate quantification due to residual matrix effects. [2]
This protocol describes an environmentally friendly approach for extracting isoquinoline alkaloids from plant materials using Volatile Natural Deep Eutectic Solvents (VNADES). These solvents consist of mixtures of natural substances (menthol, thymol, and camphor) with melting points significantly lower than their individual components, facilitating efficient extraction while reducing environmental impact [1]. The method eliminates the need for toxic organic solvents traditionally used for alkaloid extraction, such as chloroform and dichloromethane, while achieving superior extraction efficiency for many target compounds.
The VNADES approach offers several advantages over conventional extraction methods, including higher extraction yields for certain alkaloids, reduced environmental toxicity, and easier removal of the extraction solvent due to the volatile nature of the components. The method has demonstrated particularly impressive results for the extraction of coptisine, with 180% higher yield compared to acidified methanol, along with substantial improvements for chelidonine (35%), berberine (76%), and chelerythrine (12%) [1]. The tunable nature of VNADES allows optimization of extraction efficiency by adjusting component ratios to match the physicochemical properties of target alkaloids.
Plant material: Dried and powdered roots or herb of Chelidonium majus or other alkaloid-containing plants [1]
VNADES components: Menthol, thymol, and camphor of suitable purity [1]
Control extractants: Acidified methanol (0.05 M HCl), methanol, acidified water (0.05 M HCl), and water [1]
Extraction equipment: Conventional solid-liquid extraction apparatus, including Erlenmeyer flasks, heating mantle, and filtration system [1]
HPLC system: Equipped with diode array detector for analysis of extracted alkaloids [1]
Analytical standards: Protopine, chelidonine, berberine, chelerythrine, coptisine, and sanguinarine for quantification [1]
VNADES Preparation: Prepare volatile NADES by mixing menthol, thymol, and camphor in specific ratios. The most effective formulations for alkaloid extraction include menthol-thymol (MT 5:5) and thymol-camphor (TC 5:5 and TC 6:4) mixtures. Heat the mixtures gently until a homogeneous liquid forms. [1]
Plant Material Preparation: Reduce plant material to fine powder using appropriate milling equipment. The particle size should be standardized to ensure consistent extraction efficiency across samples. [1]
Extraction Procedure: Combine powdered plant material with selected VNADES in a suitable container. Use a solid-to-liquid ratio of approximately 1:10 to 1:20. Perform extraction three times with fresh solvent to ensure exhaustive extraction. [1]
Extraction Conditions: Conduct extraction at mild temperatures (40-60°C) for 30-60 minutes per extraction with continuous agitation. Avoid excessive temperatures that could degrade volatile alkaloids or VNADES components. [1]
Separation and Concentration: Separate the extract from plant material by filtration or centrifugation. Remove the VNADES by evaporation under reduced pressure, taking advantage of the volatile nature of the solvent components. [1]
Extract Reconstitution: Reconstitute the dry extract in appropriate solvent (e.g., acidified methanol) compatible with subsequent HPLC analysis. [1]
HPLC Analysis: Analyze extracts using validated HPLC methods with UV detection. For Chelidonium alkaloids, detection at 280 nm provides optimal sensitivity for most target compounds. [1]
VNADES Formulation Selection: The menthol-thymol (5:5) formulation generally provides the highest extraction efficiency for most alkaloids, though thymol-camphor mixtures may be preferable for specific compounds. [1]
Plant Material Selection: Roots of Chelidonium majus contain significantly higher alkaloid concentrations than the herb, making them preferable for industrial-scale extraction. [1]
Extraction Cycle Optimization: Three successive extractions with fresh solvent typically recover >90% of extractable alkaloids, with diminishing returns from additional cycles. [1]
Physical Properties Considerations: VNADES formulations with lower surface tension (29-32 J/m²) generally exhibit better wetting of plant material compared to water (72 J/m²), potentially contributing to enhanced extraction efficiency. [1]
Table 1: Performance comparison of sample preparation methods for volatile compound analysis
| Method Parameter | HS-GC/MS with Urea-NaCl | VNADES Extraction | Traditional Solvent Extraction |
|---|---|---|---|
| Target Matrices | Whole blood, biological fluids | Plant materials | Various biological and plant matrices |
| Key Additives/Reagents | Urea, NaCl | Menthol-thymol mixtures | Dichloromethane, chloroform, methanol |
| Sensitivity Enhancement | Up to 339.4% for aromatic compounds [2] | Up to 180% for specific alkaloids [1] | Baseline (reference method) |
| Matrix Effect Reduction | -35.5% to 25% variation [2] | Not specifically reported | Typically -50% to 50% variation |
| Environmental Impact | Moderate | Low (green chemistry approach) [1] | High (toxic solvents) |
| Throughput | High (parallel processing possible) | Moderate | Low to moderate |
| Technical Complexity | Medium | Medium | Low to medium |
Table 2: Validation parameters for analytical methods used in volatile alkaloid analysis
| Validation Parameter | HS-GC/MS Method for Blood VOCs [2] | HPLC Analysis of Thymol/Carvacrol [6] | HPLC Analysis of Indole Alkaloids [4] |
|---|---|---|---|
| Linearity (R²) | >0.997 for target VOCs | >0.997 for thymol and carvacrol [6] | >0.9988 for indole alkaloids [4] |
| Precision (RSD%) | Not fully specified | Intra-day: 0.8-2.6%, Inter-day: 3.5-4.7% [6] | Not fully specified |
| Recovery (%) | Indirectly evaluated via sensitivity | 97.7% for thymol, 97.6% for carvacrol [6] | 90.4-101.4% for indole alkaloids [4] |
| LOD/LOQ | Not specified | LOD: 0.6-2.8 µg/mL, LOQ: 1.8-8.6 µg/mL [6] | Not fully specified |
| Selectivity | Demonstrated through separation | Peak purity and resolution from nearest peaks [6] | Chromatographic separation of 5 alkaloids [4] |
The following diagram illustrates the complete workflow for analyzing volatile alkaloids in whole blood samples using the HS-GC/MS method with urea-NaCl sample preparation:
The following diagram illustrates the optimized workflow for extracting alkaloids from plant materials using volatile natural deep eutectic solvents:
Reduced Sensitivity in HS-GC/MS: If sensitivity declines, verify the freshness of urea and NaCl reagents, as degradation can reduce protein denaturation efficiency. Also check headspace vial seals for integrity and confirm consistent incubation temperature. [2]
Incomplete Extraction in VNADES: If extraction efficiency is suboptimal, consider increasing the number of extraction cycles or slightly adjusting the menthol-thymol ratio. Ensure plant material is sufficiently powdered to maximize surface area. [1]
Matrix Effects in Blood Samples: If matrix effects persist despite urea-NaCl treatment, consider optimizing the salt concentration or incorporating additional cleanup steps such as solid-phase extraction before headspace analysis. [2]
Chromatographic Resolution Issues: For co-elution problems in HPLC analysis of plant extracts, consider modifying mobile phase composition or gradient profile. For GC analysis, optimize temperature programming or consider alternative stationary phases. [6] [4]
Internal Standardization: Always use appropriate internal standards (e.g., fluorobenzene for HS-GC/MS, 4-isopropylphenol for GC analysis) to correct for procedural variability. [2] [6]
Batch Validation: Include quality control samples at low, medium, and high concentrations in each analytical batch to monitor method performance over time.
Extract Stability: Evaluate stability of prepared extracts under storage conditions to establish acceptable holding times, particularly for labile alkaloids.
Cross-Validation: When implementing new methods, cross-validate with established reference methods to ensure comparable performance. [6]
This compound (chemical name: 2-propyl-3,4,5,6-tetrahydropyridine) is a highly toxic piperidine alkaloid found predominantly in poison hemlock (Conium maculatum) and represents the biochemical precursor to other toxic hemlock alkaloids including coniine and N-methylconiine. With a molecular formula of C₈H₁₅N and molecular weight of 125.21 g/mol [1] [2], this compound presents significant analytical challenges due to its inherent chemical reactivity and sensitivity to environmental factors. This compound demonstrates pronounced toxicity in biological systems, with a mouse bioassay revealing an LD₅₀ of 4.4 mg/kg, making it substantially more toxic than its structural analogs (-)-N-methylconiine (16.1 mg/kg), (±)-N-methylconiine (17.8 mg/kg), and (+)-N-methylconiine (19.2 mg/kg) [3] [4].
The analytical significance of this compound stabilization stems from both its role as the parent alkaloid in hemlock toxicity and its relative instability compared to other hemlock alkaloids. As the primary toxic agent in early growth stages of poison hemlock, accurate quantification of this compound is essential for toxicological risk assessment in agricultural and pharmaceutical contexts. The compound's structural features, including a reactive imine functional group and hygroscopic properties, contribute to its susceptibility to degradation during analysis, potentially compromising experimental results and leading to inaccurate toxicity evaluations if not properly stabilized throughout the analytical workflow.
This compound possesses distinct physicochemical properties that directly influence its analytical behavior and stabilization requirements. The compound exists as a colorless to pale yellow liquid at room temperature with a calculated density of 0.9±0.1 g/cm³ and a boiling point of 171.0±9.0°C at atmospheric pressure [1]. Its structural framework consists of a tetrahydropyridine ring system with a propyl substituent at the 2-position, creating a reactive enamine system that is particularly susceptible to oxidation and hydrolytic degradation. The compound's lipophilic character (evidenced by its chloroform solubility) combined with its basic nitrogen atom (pKa ≈ 9-10, estimated) facilitates both non-polar and ion-mediated interactions that must be considered in stabilization strategies.
The molecular structure of this compound incorporates a ring-chain tautomerism equilibrium that significantly influences its chemical reactivity and analytical detection. This tautomeric behavior allows interconversion between cyclic and open-chain forms, potentially leading to variability in analytical measurements if not properly controlled. The compound's electron-deficient imine moiety renders it susceptible to nucleophilic attack, particularly in aqueous environments, while the allylic position adjacent to the nitrogen atom creates a site vulnerable to free radical-mediated oxidation. These inherent reactivity patterns necessitate carefully controlled conditions throughout the analytical process to prevent structural degradation or transformation.
Oxidative Degradation: The electron-rich tetrahydropyridine ring is highly susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxide derivatives and ring-opened degradation products that compromise analytical accuracy. This process is accelerated by transition metal impurities that may be present in solvents or extraction apparatus.
Hydrolytic Instability: The reactive imine functionality within this compound undergoes hydrolysis in aqueous environments, particularly under acidic conditions, resulting in ring opening and the formation of aminocarbonyl compounds. This degradation pathway is significantly accelerated at extreme pH values and elevated temperatures commonly encountered during extraction procedures.
Thermal Liability: this compound demonstrates pronounced thermal sensitivity during analytical procedures that involve heating, such as concentration steps or high-temperature chromatographic analysis. The compound undergoes thermal rearrangement and decomposition at temperatures approaching its boiling point (171°C), necessitating careful temperature control throughout analysis.
Light-Mediated Decomposition: The conjugated electron system of this compound renders it photosensitive, with exposure to ultraviolet or even intense visible light catalyzing [2+2] cycloaddition reactions and radical-mediated polymerization, leading to the formation of dimeric and polymeric artifacts.
pH-Dependent Equilibrium: this compound exists in a pH-dependent equilibrium with its hydrolysis products and can undergo structural interconversion under mildly alkaline conditions commonly used in alkaloid extraction protocols. This equilibrium is particularly problematic during liquid-liquid extraction procedures where pH adjustment is required for partition efficiency.
Table 1: Stability Challenges and Impact on this compound Analysis
| Stability Challenge | Primary Contributing Factors | Impact on Analytical Results |
|---|---|---|
| Oxidative degradation | Atmospheric oxygen, metal ions, free radicals | Decreased recovery, formation of oxidation artifacts |
| Hydrolytic instability | Aqueous environments, extreme pH, elevated temperature | Structural degradation, inaccurate quantification |
| Thermal liability | Heating during concentration, high-temperature analysis | Compound decomposition, poor reproducibility |
| Light-mediated decomposition | UV/visible light exposure | Polymerization, decreased detection sensitivity |
| pH-dependent equilibrium | Alkaline conditions during extraction | Structural interconversion, equilibrium shifts |
The extraction and stabilization procedure begins with homogenization of 1.0 g of accurately weighed Conium maculatum foliage using a ceramic mortar and pestle under cooled conditions (4°C) to prevent thermal degradation. The homogenized tissue is transferred to a 50 mL amber glass centrifuge tube, and 10 mL of acidified extraction solution (0.5 M sulfuric acid containing 0.1% ascorbic acid as antioxidant) is added. The mixture is vortexed vigorously for 2 minutes, then subjected to ultrasonic extraction for 15 minutes at 40°C, maintaining the temperature strictly below 45°C to prevent thermal degradation. The extract is centrifuged at 4,000 × g for 10 minutes at 4°C, and the supernatant is collected while the pellet is re-extracted with 5 mL of fresh acidified solution.
The combined acidic supernatants are adjusted to pH 9.0 using chilled ammonium hydroxide solution (10% v/v) with continuous monitoring by pH meter to prevent local alkalization. The alkalized solution is immediately extracted with three 5 mL portions of stabilized chloroform (containing 0.05% BHT as antioxidant) by gentle inversion for 1 minute each extraction. The organic layers are combined through a anhydrous sodium sulfate bed (approximately 2 g) in an amber glass vial to remove residual water, and the solvent is partially evaporated under a gentle stream of nitrogen at 30°C to a final volume of 1.0 mL. The concentrated extract is stored at -20°C in an amber vial with Teflon-lined cap if not analyzed immediately, with recommended storage duration not exceeding 24 hours before TLC analysis.
The TLC procedure requires pre-conditioned silica gel plates that have been activated at 110°C for 30 minutes and stored in a desiccator containing silica gel desiccant until use. Before sample application, a pre-run development with the mobile phase is performed to remove potential contaminants, with the plates subsequently dried under nitrogen. The sample application line is drawn lightly with graphite pencil 1.0 cm from the bottom edge, with application spots positioned at least 1.5 cm apart and 1.5 cm from plate edges. Using a calibrated micropipette, 2-5 μL of stabilized extract is applied as small spots (diameter < 3 mm) with intermittent drying under cool nitrogen stream to prevent spot diffusion. The application process should be completed within 20 minutes to minimize atmospheric exposure of the applied samples.
The mobile phase consisting of chloroform:methanol:ammonium hydroxide (80:20:1 v/v/v) is prepared fresh daily and transferred to the TLC development chamber, lining the chamber walls with filter paper to ensure saturated atmosphere. The chamber is equilibrated for 30 minutes before plate introduction. The developed plate is immersed to a depth of 0.5 cm in the mobile phase, and development proceeds until the solvent front reaches 1.0 cm from the top edge (typically 8-10 cm migration distance). The plate is immediately removed and dried under nitrogen in a fume hood for complete solvent removal (approximately 2-3 minutes). For detection, the developed plate is first examined under UV light at 254 nm and 365 nm to visualize any fluorescent compounds, then carefully sprayed with freshly prepared Dragendorff's reagent using a uniform sweeping motion from approximately 30 cm distance to ensure even coverage.
Table 2: TLC Performance Characteristics for this compound Analysis
| Parameter | This compound | Coniine | Method Specification |
|---|---|---|---|
| Detection limit | 0.7 μg per spot | 1.7 μg per spot | Visual comparison with standards |
| Quantification limit | 0.6 μg/mL | 0.8 μg/mL | Based on signal-to-noise ratio >10 |
| Recovery rate | 82.6 ± 3.9% | 92.0 ± 3.5% | Standard addition method |
| Regression equation | y = -0.193 + 0.863x | y = -0.761 + 1.051x | x = addition, y = recovery |
| Correlation coefficient (r²) | 0.93 | 0.93 | p < 0.0001 |
| Precision (RSD) | <5% | <5% | Intra-day variation |
Proper sample collection and stabilization begins immediately upon procurement of plant material or biological samples containing this compound. For Conium maculatum foliage, collection should occur during the early growth stages when this compound concentrations are highest, with samples immediately flash-frozen in liquid nitrogen to preserve alkaloid profiles. Frozen samples must be stored at -80°C in air-tight containers with desiccant to prevent moisture absorption and oxidative degradation during storage. For long-term preservation (exceeding 30 days), samples should be lyophilized under vacuum (0.05 mBar) at -50°C for 48 hours and maintained with an oxygen-free atmosphere created by nitrogen purging of storage containers. Under these conditions, this compound demonstrates acceptable stability for up to 6 months, though periodic re-analysis is recommended for critical quantitative studies.
The temperature-dependent stability of this compound necessitates strict thermal control throughout storage and processing. Research indicates significant degradation occurs when samples are maintained at room temperature for extended periods, with approximately 15-20% decomposition observed within 24 hours at 25°C. Refrigerated storage at 4°C provides moderate stabilization, with degradation rates reduced to approximately 5% per week, while frozen storage at -20°C and -80°C limits degradation to 2% per month and 0.5% per month, respectively. These degradation kinetics highlight the critical importance of maintaining the cold chain continuity during sample transfer between storage and analysis locations, requiring the use of pre-chilled containers and minimal exposure to ambient conditions.
The extraction protocol for this compound requires carefully controlled conditions to maximize recovery while minimizing artifactual transformation. Acidic extraction with 0.5 M sulfuric acid containing antioxidant additives (0.1% ascorbic acid or 0.05% BHT) effectively stabilizes the alkaloid during initial tissue disruption. The extraction should be performed in amber glassware to prevent light-mediated degradation, with temperature maintained below 45°C throughout the process. Following acid extraction, the pH adjustment to alkaline conditions (pH 9.0) must be performed rapidly and with efficient mixing to prevent local alkaline hotspots that can accelerate degradation. The use of pre-chilled ammonium hydroxide (10% v/v) added dropwise with continuous vortex mixing provides optimal conditions for this critical step.
During the concentration phase where solvent volume reduction is required for analytical sensitivity, several stabilization measures prove essential. Solvent evaporation should be conducted under reduced pressure and mild temperature (≤30°C) using a rotary evaporator with water bath temperature strictly controlled. Alternatively, gentle nitrogen stream evaporation at room temperature provides acceptable results for smaller volumes. The concentrated extracts should be immediately reconstituted in stabilization solvent (chloroform with 0.05% BHT) and transferred to amber injection vials with Teflon-lined caps. For maximum stability during instrumental analysis, the inclusion of deuterated internal standards (when using MS detection) allows correction for any minor degradation occurring during the analysis sequence. The entire extraction and concentration workflow should be completed within a single working day when possible to minimize cumulative degradation effects.
While TLC provides a cost-effective screening method for this compound, more sophisticated instrumental techniques offer enhanced sensitivity and specificity for precise quantification. Gas chromatography coupled with mass spectrometry (GC-MS) represents the gold standard methodology for conclusive identification and accurate quantification of this compound, particularly when employing stable isotope-labeled internal standards to correct for analyte loss during analysis. For GC-MS analysis, derivatization with N-methyl-bis(trifluoroacetamide) enhances detection sensitivity while simultaneously improving the compound's thermal stability during chromatographic separation. High-performance liquid chromatography (HPLC) with UV detection at 230 nm provides an alternative approach when thermal degradation concerns preclude GC analysis, with C8 reverse-phase columns demonstrating optimal retention and separation for this compound using acetonitrile:ammonium acetate buffer (pH 6.8) mobile phases.
Recent advances in liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer unprecedented sensitivity for this compound detection at sub-nanogram levels, particularly valuable for analyzing complex biological matrices. The electrospray ionization source operated in positive ion mode generates abundant [M+H]+ ions at m/z 126.2 for this compound, with characteristic product ions at m/z 98.1 and 81.1 providing confirmation transitions. For all chromatographic methods, the injection port and column temperatures should be optimized to minimize thermal stress, with recommended temperatures not exceeding 200°C for GC and 40°C for LC analysis. The inclusion of quality control samples at low, medium, and high concentrations throughout the analytical sequence allows monitoring of potential degradation during extended instrument runs.
Comprehensive method validation is essential for generating reliable this compound analytical data, with particular attention to stability-indicating parameters. The specificity of analysis must be demonstrated through resolution from potential degradation products, including coniine, N-methylconiine, and oxidative artifacts. For quantitative applications, matrix-matched calibration curves spanning the anticipated concentration range (typically 0.1-100 μg/mL) should be prepared daily using stabilized solvent systems, with correlation coefficients (r²) exceeding 0.995 considered acceptable. The accuracy and precision of the method should be established through recovery studies using fortified matrix samples at multiple concentrations, with acceptance criteria of 85-115% recovery and relative standard deviations below 10% for intra-day and inter-day assays.
Quality assurance protocols for this compound analysis must include system suitability tests performed before each analytical batch, evaluating resolution from closely eluting compounds, peak symmetry, and detector response. Throughout analysis sequences, stability monitors consisting of quality control samples at low, medium, and high concentrations should be interspersed at regular intervals (every 10-12 samples) to detect any systematic degradation or instrumental drift. For extended analytical sequences exceeding 6 hours, the calibration standard verification through re-analysis of mid-level standards is recommended to confirm continued quantitative accuracy. All processed samples should be accompanied by extraction blanks and solvent blanks to identify potential contamination sources, while representative samples should be analyzed in duplicate to assess method reproducibility under actual operating conditions.
The analytical stabilization of this compound during chemical analysis requires meticulous attention to multiple factors including temperature control, protection from light, antioxidant supplementation, and pH management throughout the analytical workflow. The TLC method presented here provides a robust, cost-effective approach for this compound quantification with acceptable performance characteristics for most applications, while more sophisticated instrumental methods offer enhanced sensitivity for advanced research needs. The stabilization strategies outlined in these application notes—including the use of antioxidant additives, controlled pH conditions, temperature management, and light protection—collectively address the principal degradation pathways affecting this labile alkaloid.
Future methodological improvements may focus on the development of specialized solid-phase extraction cartridges with selectivity for piperidine alkaloids, potentially incorporating molecularly imprinted polymers to provide both concentration and cleanup while stabilizing the target analyte. Additionally, comprehensive stability studies examining degradation kinetics under various storage conditions would strengthen the scientific foundation for stabilization protocols. The growing recognition of stereoselective toxicity differences among hemlock alkaloids [3] further underscores the need for chiral separation methods that maintain this compound stability while resolving potentially toxic enantiomers. Through implementation of these comprehensive stabilization protocols, researchers can achieve reliable quantification of this critically important plant toxin across diverse analytical applications.
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor recovery in extraction | Degradation during pH adjustment, inefficient partitioning | Use rapid pH adjustment with mixing, ensure proper chloroform:water ratio, add antioxidant |
| Multiple spots in TLC | Partial degradation, oxidation products | Use stabilized solvents, minimize analysis time, employ nitrogen atmosphere |
| Tailing spots in TLC | Overloading, active sites on silica | Dilute sample, pre-wash TLC plates, include basic modifiers in mobile phase |
| Decreasing response in serial injections | Degradation in autosampler, adsorption to surfaces | Maintain cool autosampler temperature, use silanized vials, add stabilizer to injection solvent |
| Inconsistent standard curves | Evaporation, degradation of standards | Prepare fresh standards daily, use sealed vials, include internal standard |
The following diagram illustrates the comprehensive stabilization and analysis workflow for this compound, highlighting critical control points at each stage:
1. What is analyte delocalization and why is it a problem in MSI? Analyte delocalization is the unintended migration of molecules from their original locations within a tissue sample during sample preparation. This compromises the spatial integrity and accuracy of your results, making the data unreliable [1] [2].
2. Which sample preparation steps carry the highest risk for delocalization? The main stages where delocalization occurs are tissue mounting (especially thaw-mounting), tissue washing, and matrix application. These steps involve solvents or physical changes that can cause soluble analytes to move or dissolve entirely [1].
3. Are some tissues or analytes more prone to delocalization? Yes, delicate, non-adherent, or water-rich tissues (like plant leaves or vertebrate ocular lenses) are particularly susceptible. Highly soluble molecules, such as gamma-Coniceine, are also at high risk of being washed away or relocated during aqueous washing steps [1] [3].
The core strategy is to minimize any contact with solvents that could dissolve and relocate your analyte, from mounting through to matrix application.
The standard method of thaw-mounting can cause delocalization. The following table compares improved mounting approaches:
| Method | Principle | Best For | Key Advantage |
|---|---|---|---|
| Conductive Carbon Substrate [1] [2] | Adhere frozen section to conductive tape/tab; freeze-dry without thawing | Non-adherent tissues, small molecules, soluble proteins | Avoids thaw-mounting & washing; minimizes delocalization |
| Gelatin Embedding [3] | Embed tissue in gelatin matrix before sectioning | Fragile, water-rich tissues (e.g., plant leaves) | Provides structural support; prevents analyte diffusion |
The conductive carbon tape method is highly effective for delicate samples. Here is the workflow:
Key details for this protocol:
To preserve the spatial localization of this compound:
| Method | Key Purpose/Improvement | Specific Details / Quantitative Data |
|---|
| TLC Analysis | Detection & quantification in plant foliage; simple, precise, accurate analysis [1]. | Recovery: 82.6% ± 3.9% for γ-coniceine. Detection Limit: 0.7 μg per spot. Quantification Limit: 0.6 μg/mL [1]. | | GC/MS Derivatization | Improve separation, enhance sensitivity & compound identification; increase analyte volatility & thermal stability [2]. | Common reactions: silylation (e.g., trimethylsilyl), alkylation (e.g., methylation), acylation (e.g., acyl chlorides) [2]. |
Here is a step-by-step methodology for the analysis of γ-Coniceine and coniine in Conium maculatum foliage, as cited in the literature [1].
Workflow: TLC Analysis of this compound
Sample Preparation
TLC Procedure
Quantification
What is the primary application of gamma-gamma coincidence spectrometry? This technique is used to measure the activity of radioactive sources and determine the lifetime of excited nuclear states. It works by detecting two photons emitted from a single decaying nucleus and measuring the time interval between them [3].
What are 'coincidence summing effects'? In gamma-gamma coincidence detection, this is an effect where two photons are detected in such quick succession that the system misinterprets their combined energies as a single event. This leads to inaccurate counts for the actual photon energies and can impact measurement accuracy [3].
While specific troubleshooting data for this compound is limited in the search results, the general principles of derivatization in GC/MS provide a strong foundation for troubleshooting [2].
| Issue | Possible Causes | Potential Solutions |
|---|---|---|
| Poor Chromatographic Peak Shape | Underivatized active hydrogens causing secondary interactions with the column [2]. | Ensure derivatization reaction is complete; consider using a more reactive derivatization reagent [2]. |
| Low Detection Sensitivity | Inefficient derivatization reaction; low recovery during sample prep [2]. | Optimize reaction conditions (time, temperature); use an internal standard to correct for losses [1] [2]. |
| Formation of Multiple Peaks | Incomplete reaction; formation of artifacts or decomposition products [2]. | Control reaction parameters strictly; check for stability of the derivatized analyte; consider a different type of derivatization reagent [2]. |
The available data provides a solid starting point, though you may need to adapt and optimize these methods for your specific instrumentation and reagents.
Here are the key parameters to investigate if you are experiencing low signal intensity for gamma-Coniceine.
| Factor | Recommendation | Rationale & Key Findings |
|---|---|---|
| Matrix Selection | Graphite Dots (GDs) with dry droplet protocol [1]; 1,5-Diaminonaphthalene (DAN) for lipids [2]; 2,5-Dihydroxybenzoic acid (DHB) for metabolites/peptides [3] | Systematic model ranked GDs/dry droplet as top combo for small molecule MSI [1]. DAN excels for lipids but can cause analyte modification [2]. |
| Sample Preparation | Conductive Adhesive Films [4]; Tissue Washing [5] [6] [3]; On-Tissue Chemical Derivatization (OTCD) [6] [3] | Conductive films improve signal, especially with higher laser power [4]. Washing removes salts/lipids, reducing ion suppression [5] [6]. OTCD (e.g., with TMPA) enhances ionization of poorly ionizable compounds [6] [3]. |
| Matrix Application | Dry Droplet Protocol [1]; Sublimation [5] [3]; Automatic Spraying [2] | Dry droplet (GDs) favored in quantitative model [1]. Sublimation gives uniform coating, small crystals, high spatial resolution [5] [3]. |
| Data Acquisition | MALDI-2 (Laser Post-Ionization) [7]; High Laser Power [4]; High Mass Resolution [7] | MALDI-2 can boost sensitivity 100-fold for some species [7]. Signal from conductive films benefits from higher laser power [4]. FTMS provides better annotation, fewer interferences [7]. |
This workflow diagram summarizes the decision-making process for your experiments:
Here are detailed methods for the most critical optimizations from the troubleshooting guide.
This protocol is for creating a homogeneous, fine matrix layer suitable for high spatial resolution.
This protocol enhances the detection of compounds with carboxylic acid groups by converting them to more easily ionized amides.
Washing removes interfering compounds like salts and abundant lipids that cause ion suppression.
Q1: Why can't I simply compare signal intensities between different tissue regions to determine concentration? Signal intensity in MALDI-MSI is not directly proportional to concentration due to "ion suppression effects" and varying extraction efficiencies [8]. In complex tissue, other molecules can compete for ionization, and the local tissue environment (e.g., salt content) can drastically alter the signal, making direct quantitative comparison unreliable without internal standards [8] [7].
Q2: My matrix coating looks uneven. How does this affect my results? An uneven matrix coating leads to poor shot-to-shot reproducibility and creates artifacts in your images. Areas with more matrix may show artificially high signal, while areas with less show low signal, which can be mistaken for true biological variation [1] [5]. Using automated spraying or sublimation can significantly improve homogeneity [3].
Q3: What is the biggest trade-off when increasing spatial resolution? The primary trade-off is sensitivity. Higher spatial resolution means a smaller amount of material is ablated per pixel, which can lead to weaker signals [7]. Techniques like MALDI-2 (laser post-ionization) have been developed specifically to counteract this sensitivity loss at high resolution [7].
Isobaric interferences are caused by different substances that share the same mass-to-charge ratio (m/z) as your target analyte, gamma-Coniceine, making them indistinguishable by the mass spectrometer alone [1]. For this compound, potential interferences can come from other alkaloids like coniine or N-methylconiine, which are often present in the same biological samples (e.g., from poison hemlock) and have similar masses [2].
The table below summarizes the primary techniques used to manage these interferences.
| Method | Principle | Key Parameter(s) | Application in this compound Context |
|---|---|---|---|
| Chromatographic Separation | Physically separate interferents from the analyte using the LC column before they reach the MS. | Retention Time | A well-optimized method is crucial to separate this compound from other hemlock alkaloids [1]. |
| Ion Ratio (IR) Monitoring | Compare the ratio of two specific product ions from a precursor ion against a standard. | Ion Ratio (IR) | An established method to flag samples where interference may be affecting the results [1]. |
| Detuning Ratio (DR) | Deliberately alter MS settings (e.g., collision energy) to affect analyte and interferent ion yields differently. | Detuning Ratio (DR) | A newer, supplementary technique to IR for increased reliability in detecting interferences [1]. |
| Mathematical Correction | Use equations to subtract the quantified contribution of an interfering ion. | Correction Equation | Can be applied if the interfering substance (e.g., a specific coniine isomer) is known and can be measured at another m/z [3]. |
FAQ: My analysis shows consistent, high background noise at the mass transition for this compound. What should I check?
FAQ: I suspect an interference, but the Ion Ratio (IR) is within the acceptable range. Is my result reliable?
FAQ: How can I proactively correct for a known isobaric interference?
Corrected Analyte Signal = Signal at analyte mass - (Interferent Signal * Correction Factor)
The "Correction Factor" is a constant based on the natural isotopic abundance or fragmentation pattern of the interfering substance.The following diagram visualizes a recommended workflow for detecting and handling potential interferences, integrating the methods discussed above.
The table below summarizes the key chemical properties and analytical data found in the search results.
| Property | Details |
|---|---|
| CAS Number | 1604-01-9 [1] |
| Chemical Formula | C8H15N [1] |
| Molecular Weight | 125.211 g/mol [1] |
| Density | 0.91 g/cm³ [1] |
| Boiling Point | 171°C at 760 mmHg [1] |
| Flash Point | 48.5°C [1] |
| Toxicity (Mouse Bioassay) | LD (Lethal Dose) of 4.4 mg/kg for γ-coniceine [2] |
| Quantification Method | Thin-Layer Chromatography (TLC) [3] |
| Reported Recovery | 82.6% ± 3.9% for γ-coniceine [3] |
| Detection Limit (TLC) | 0.7 μg per spot [3] |
One search result details a TLC method for analyzing this compound and coniine in plant foliage [3]. The workflow for this method can be summarized as follows, which could form the basis of one of your experimental protocols:
Based on the information available, here are some potential issues you could address in your FAQ and troubleshooting guides:
Problem: Poor Recovery Rates
Problem: Inconsistent or Faint TLC Spots
Problem: High Toxicological Risk
The current information is a starting point. To build a comprehensive support center, I suggest you:
A robust Contamination Control Strategy (CCS) is built on prevention, monitoring, and correction [1]. For gamma-Coniceine research, this means:
Validated analytical methods are your first defense against contamination. For HPLC and TLC analyses of this compound, adhere to established guidelines.
HPLC Method Validation Parameters [2]: The table below outlines key parameters to ensure your HPLC method is accurate and precise.
| Parameter | Purpose | Acceptance Criteria Example |
|---|---|---|
| Precision | Measures consistency of results under same conditions [2]. | %RSD (Relative Standard Deviation) < 2% for repeatability [2]. |
| Accuracy | Measures closeness to the true value [2]. | Recovery of 98-102% for known added amounts [2]. |
| Linearity & Range | Confirms proportional response to analyte concentration [2]. | Correlation coefficient (R²) ≥ 0.99 over specified range [2]. |
| Specificity | Confirms method distinguishes analyte from interferences [2]. | No overlapping peaks from blank or placebo [2]. |
| LOD & LOQ | Determines lowest detectable and quantifiable amounts [2]. | LOD: Signal-to-noise ratio ≥ 3; LOQ: Signal-to-noise ratio ≥ 10 [3]. |
| Robustness | Evaluates method resilience to small, deliberate parameter changes [2]. | Results remain within specs despite variations in temperature or flow rate [2]. |
Good Chromatographic Practices (GCP) are critical [3]:
For direct analysis of these alkaloids, a peer-reviewed TLC method is available.
TLC Analysis of γ-Coniceine and Coniine [4]:
Here are common problems and steps to resolve them.
| Issue | Possible Causes | Troubleshooting Steps |
|---|---|---|
| High %RSD in HPLC | Inconsistent injection, sample prep errors, instrument issues [2]. | Check autosampler, verify pipette calibration, ensure consistent sample preparation [2]. |
| Poor Peak Resolution | Inappropriate column, mobile phase pH, or gradient [2]. | Optimize mobile phase (adjust pH, gradient) or select a more suitable column [2]. |
| Unstable HPLC Baseline | Contaminated flow cell, improperly prepared or degassed mobile phase [3]. | Flush system and flow cell; ensure mobile phase is prepared with HPLC-grade solvents and properly degassed [3]. |
| Low Alkaloid Recovery | Inefficient extraction, loss during transfer, incomplete derivatization. | Review and validate extraction steps (pH, solvent volume, time); ensure proper technique to minimize transfers. |
| Unexpected Peaks in Chromatogram | Contaminated solvents, carryover from previous samples, sample degradation. | Run blank injections; ensure thorough system washing; check sample stability under preparation and analysis conditions [3]. |
The following diagram outlines a logical workflow to maintain contamination control throughout your research process, from sample preparation to data review.
The table below summarizes the key chemical and physical properties of gamma-Coniceine relevant to its handling and storage, compiled from chemical databases.
| Property | Value / Description | Relevance to Storage & Handling |
|---|---|---|
| CAS Number | 1604-01-9 [1] [2] [3] | For precise chemical identification. |
| Molecular Formula | C8H15N [1] [4] [3] | - |
| Molecular Weight | 125.21 g/mol [1] [3] [5] | - |
| Boiling Point | 171°C at 760 mmHg [1] [3] [5] | Indicates volatility; storage should prevent concentration through evaporation. |
| Flash Point | 48.5°C [1] [5] | Critical safety concern. Classifies as flammable liquid; store away from heat and ignition sources. |
| Density | ~0.91 g/cm³ [1] [5] | - |
| Vapour Pressure | 1.9 mmHg at 25°C [1] | Confirms volatility at room temperature. |
| Toxicity | Poison by ingestion, subcutaneous, and intravenous routes. Experimental teratogen [5]. | Critical safety concern. Requires strict personal protective equipment (PPE) and secure storage. |
The following diagram outlines the logical workflow for determining the storage conditions of this compound based on its known properties:
Q1: What is the most critical hazard to manage when storing this compound? The two most critical hazards are its flammability and its high toxicity. The flash point of 48.5°C classifies it as a flammable liquid [1] [5]. Concurrently, it is a potent poison and an experimental teratogen (can cause birth defects) [5]. Storage must address both risks simultaneously.
Q2: Can I store this compound on a standard laboratory bench? No. Storing this compound on a bench is unsafe. It should be stored in a dedicated flammable storage cabinet, away from heat, sparks, and open flames, due to its low flash point [5]. The container must be tightly sealed to prevent evaporation and the release of toxic vapors [5].
Q3: What is the recommended procedure for analyzing this compound content in plant material? A published TLC method can be used for analysis [6]. The general workflow involves:
The storage guidelines presented are inferred from fundamental chemical properties. The search results do not contain specific experimental studies on the long-term stability of this compound under various conditions (e.g., the effect of light, different temperatures, or long-term storage in various solvents).
For a rigorous experimental protocol, you must:
The core strategy for improving detection sensitivity involves sophisticated instrumentation and method optimization to reduce background noise and isolate the target compound's signal.
| Technique | Key Principle | Reported Sensitivity Gain / Performance | Key Instrumentation |
|---|---|---|---|
| γ-γ Coincidence Spectrometry [1] | Detects two coincident gamma rays from a single nuclear decay, drastically reducing background noise. | Up to 8x improvement in sensitivity for trace uranium detection compared to single-detector methods [1]. | Two HPGe detectors in a face-to-face setup [1]. |
| β-γ Coincidence Spectrometry [2] | Requires the simultaneous detection of a beta particle and a gamma ray from a single decay event. | Achieved detection limits as low as 0.3 mBq for certain metastable isomers in radioxenon analysis [2]. | Combination of HPGe and PIPSBox detectors in an ultra-low-background shield [2]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [3] [4] | Chromatographically separates compounds before mass analysis, isolating the target from matrix interferences. | Critical for discriminating isomers (e.g., morphine metabolites); goal is peak resolution Rs ≥ 1.5 [4]. | LC system coupled to a mass spectrometer [3] [4]. |
Here is a Q&A format guide addressing common experimental challenges.
Q1: My current method suffers from high background noise. What advanced instrumental setups can help?
Q2: How can I improve the selectivity of my LC-MS method for gamma-Coniceine, especially against similar compounds?
Q3: What is a logical workflow for developing a highly sensitive detection method? The following diagram outlines a systematic approach to method development.
Calibration curves are fundamental regression models used to predict the unknown concentrations of an analyte in a sample based on the instrument's response to known standards [1]. A linear relationship between concentration (independent variable) and response (dependent variable) is often a positive indicator of assay performance.
Here are the key criteria for assessing the reliability of your calibration curve:
Y = a + bX) is preferred, the model must be justified [1] [2].r or r²): A value close to 1 is necessary but not sufficient to prove linearity. It is more reliable to evaluate linearity using statistical methods like analysis of variance (ANOVA) or by examining residual plots [1].You can structure your troubleshooting guide using a table like the one below to address specific problems, their potential causes, and solutions.
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Non-linear Calibration | Saturation of detector, incorrect regression model, chemical interactions [1] [3] | Restrict analysis to linear range with dilution; use non-linear model (e.g., quadratic, polynomial, spline functions); apply logarithmic transformation if applicable [1] [3]. |
| Poor Accuracy at Low Concentrations | Heteroscedasticity (unequal variance); impact of random error is greater at low concentrations [1] | Apply a weighted least squares regression (e.g., 1/x, 1/x², 1/y²); re-evaluate Lower Limit of Quantification (LLOQ) [1]. |
| Failing Quality Control (QC) Samples | Instrument drift, degraded standards, sample processing errors [2] | Use freshly prepared QC samples from independent standard stock; ensure calibration is current; check sample preparation recovery [2]. |
| Outlier Standard Points | Pipetting error, contamination, poor chromatography [1] | Justify removal if inclusion biases QC results and a minimum of six non-zero standards remain. Document reason (e.g., poor chromatography) [1]. |
This is a generalized protocol for setting up a multi-point calibration, which is recommended for methods requiring high reliability [2].
Preparation of Standards:
Analysis and Curve Fitting:
Quality Control (QC) and Validation:
The following Graphviz diagram illustrates the key decision points and steps involved in establishing and validating a reliable calibration curve. You can adapt this generic workflow for your specific gamma-Coniceine method.
Diagram Title: Calibration Curve Development and Validation Workflow
Q: Can I use a single-point calibration for my analysis? A: Single-point calibration can be effective for systems with a stable performance and a linear detector response that is already established. However, for quantitative bioanalytical methods, especially in a regulated environment, a multi-point calibration is strongly recommended to verify linearity and account for variability across the concentration range [2].
Q: Should I subtract the response of the blank (zero standard) from all my other standards? A: No. The signal for the standard zero should not be subtracted from other standards before regression, as this can introduce imprecision in determining the concentration of unknown samples [1].
Q: What should I do if my calibration curve is not linear? A: First, check if you can restrict your analysis to the linear part of the curve by diluting samples. If not, you can consider transforming the variables (e.g., logarithmic) or using a non-linear regression model, such as a polynomial or a cubic spline function, to adequately describe the concentration-response relationship [3].
The table below summarizes the relative toxicities of gamma-Coniceine and coniine enantiomers based on in vivo and in vitro studies.
| Alkaloid | In Vivo Lethality (LD₅₀ in mice) | Relative In Vitro Potency (nAChR) | Key Findings |
|---|---|---|---|
| γ-Coniceine | 4.4 mg/kg [1] | Highest [1] | Most potent compound overall in vivo and in vitro [1] |
| (-)-Coniine | ~7.0 mg/kg (approximate, i.v.) [2] | N/A | (R)-(-) enantiomer is more biologically active and toxic than the (S)-(+) form [2] |
| (±)-Coniine | ~8.0 mg/kg (approximate, i.v.) [2] | Less than γ-Coniceine [1] | Racemic mixture toxicity is intermediate [2] |
| (+)-Coniine | ~12.0 mg/kg (approximate, i.v.) [2] | N/A | (S)-(+) enantiomer is the less toxic enantiomer [2] |
| (-)-N-Methylconiine | 16.1 mg/kg [1] | Less than γ-Coniceine [1] | — |
| (±)-N-Methylconiine | 17.8 mg/kg [1] | — | — |
| (+)-N-Methylconiine | 19.2 mg/kg [1] | Least [1] | — |
The comparative data presented are derived from standardized and recognized experimental models.
The toxicity of both this compound and coniine arises from their action on the nervous system. The following diagram illustrates this mechanism, which leads to respiratory failure.
This mechanism is consistent with the symptoms observed in human cases of poisoning, which include muscular weakness, ascending flaccid paralysis, and respiratory failure while the victim remains conscious [4] [2].
The following table summarizes the key experimental findings for γ-Coniceine and the enantiomers of N-methylconiine. The data clearly shows that γ-Coniceine is the most potent compound in the series [1].
| Alkaloid | Relative In Vitro Potency (Nicotinic Receptor) | Relative Lethality In Vivo (Mouse, LD₅₀ in mg/kg) |
|---|---|---|
| γ-Coniceine | Most Potent | 4.4 |
| (-)-N-methylconiine | Intermediate | 16.1 |
| (±)-N-methylconiine (Racemate) | Intermediate | 17.8 |
| (+)-N-methylconiine | Least Potent | 19.2 |
The data demonstrates a clear stereoselective potency, where the (-)-enantiomer of N-methylconiine is more potent than its (+)-counterpart both in vitro and in vivo. The high potency of γ-Coniceine is also evident [1].
The provided data stems from studies comparing the activity of these alkaloids on human fetal muscle-type nicotinic acetylcholine receptors (nAChRs) [1] [2].
(-)-N-methylconiine) can fit the receptor more effectively than its mirror image ((+)-N-methylconiine), leading to a stronger biological response [3] [4]. This difference in binding explains the observed stereoselective potency.The following diagram illustrates the logical relationship between the alkaloids' stereochemistry and the observed biological effects.
The core methodologies used to generate the data in the table can be summarized as follows [1]:
The following table summarizes key experimental findings from a 2013 comparative study. The relative potencies were determined in vitro on cells expressing human fetal muscle-type nicotinic acetylcholine receptors (nAChRs), while lethality was measured in vivo using a mouse bioassay [1].
| Compound | Relative In Vitro Potency (at nAChRs) | Relative Lethality (LD50 in mice, mg/kg) |
|---|---|---|
| γ-Coniceine | Highest potency | 4.4 |
| (-)-N-methylconiine | Intermediate potency | 16.1 |
| (±)-N-methylconiine (racemic mix) | Intermediate potency | 17.8 |
| (+)-N-methylconiine | Lowest potency | 19.2 |
The data clearly shows that gamma-Coniceine is significantly more potent and toxic than any form of N-methylconiine. Furthermore, for N-methylconiine, the (-)-enantiomer is more potent than the (+)-enantiomer, indicating a stereoselective interaction with the receptor [1].
The quantitative data is derived from a controlled laboratory study. Here are the key methodological details:
The following diagram illustrates the fundamental mechanism of action and the logical flow of the experiments cited.
The diagram shows the shared signaling pathway that leads to toxicity. Both compounds are agonists at the nAChR, and their binding leads to receptor overstimulation, which causes the toxic effects. The experimental workflow to quantify and compare them involves parallel in vitro and in vivo studies [1].
Understanding how molecules fragment in a mass spectrometer is key to interpreting their spectra. The process involves creating molecular ions that are energetically unstable and break apart in characteristic ways [1] [2].
Modern mass spectrometry uses several techniques to induce fragmentation for structural analysis, especially in tandem mass spectrometry (MS/MS) where precursor ions are isolated, fragmented, and the products are analyzed [3].
The table below summarizes the key dissociation techniques used in mass spectrometry.
| Technique | Acronym | Principle of Operation | Common Applications |
|---|---|---|---|
| Collision-Induced Dissociation [3] | CID / CAD | Increases ion kinetic energy, leading to collisions with neutral gas molecules that convert kinetic energy to internal energy, causing fragmentation. | General-purpose; often the first choice for small molecules and peptides. |
| Higher-Energy C-Trap Dissociation [3] | HCD | Applies higher voltage offsets to generate precursor ions with greater kinetic energy for collisions. | Useful for detecting low m/z fragments; analyzing protein modifications like phosphorylation. |
| Electron Transfer Dissociation [3] | ETD | Transfers electrons from a singly charged anion to a higher charge-state cationic molecule, inducing fragmentation. | Peptide/protein sequencing; preserves labile post-translational modifications (PTMs). |
| Ultraviolet Photodissociation [3] | UVPD | Utilizes photons from a laser to excite and fragment precursor ions confined within an ion trap. | A complementary technique when traditional methods are insufficient; provides complementary fragments. |
The following diagram illustrates a generalized workflow for conducting these analyses.
Since a direct guide on hemlock alkaloids is not available, here is a practical pathway to generate the data you need:
The table below summarizes the key findings from the analyzed studies, focusing on a specific detection technique and relative toxicity data.
| Aspect | Method / Compound | Key Parameters & Performance | Experimental Context |
|---|
| Analytical Detection | Thin-Layer Chromatography (TLC) [1] | Recovery: 82.6% ± 3.9% (gamma-Coniceine), 92.0% ± 3.5% (Coniine) [1]. Detection Limit: 0.7 μg per spot (this compound), 1.7 μg per spot (Coniine) [1]. Quantification Limit: 0.6 μg/mL (this compound), 0.8 μg/mL (Coniine) [1]. | Analysis of alkaloids in Conium maculatum (poison hemlock) foliage [1]. | | Relative In Vitro Potency | Nicotinic Acetylcholine Receptor Agonism [2] [3] | Rank Order: γ-coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine [2] [3] | Assay on cells expressing human fetal muscle-type nicotinic acetylcholine receptors [2] [3]. | | Relative In Vivo Lethality | Mouse Bioassay (LD50) [2] [3] | Lethality (mg/kg): γ-coniceine (4.4) > (-)-N-methylconiine (16.1) > (±)-N-methylconiine (17.8) > (+)-N-methylconiine (19.2) [2] [3] | Mouse model for acute toxicity [2] [3]. |
Here is a detailed breakdown of the experimental methodologies cited in the comparison table.
This protocol is designed for the extraction and analysis of this compound and coniine from poison hemlock foliage.
These methods evaluate the toxicological potency of the alkaloids through in vitro and in vivo models.
The following diagram outlines the key steps involved in the Thin-Layer Chromatography method for analyzing this compound as described in the research.
The table below summarizes the key experimental data for γ-coniceine, N-methylconiine enantiomers, and coniine, providing a clear comparison of their relative potencies and toxicities.
| Alkaloid | Relative in vitro Potency (nAChR) | In vivo Lethality (LD₅₀ in mice) | Key Molecular Targets | Stereoselectivity |
|---|---|---|---|---|
| γ-Coniceine [1] | Most potent (Highest agonist efficacy) | 4.4 mg/kg [1] | Human fetal muscle-type nAChRs [1] | Not specified in the study |
| (-)-N-Methylconiine [1] | Intermediate | 16.1 mg/kg [1] | Human fetal muscle-type nAChRs [1] | Yes (More potent than (+)-enantiomer) |
| (±)-N-Methylconiine [1] | Intermediate | 17.8 mg/kg [1] | Human fetal muscle-type nAChRs [1] | Racemic mixture |
| (+)-N-Methylconiine [1] | Least potent | 19.2 mg/kg [1] | Human fetal muscle-type nAChRs [1] | Yes (Less potent than (-)-enantiomer) |
| (-)-Coniine (from prior study) [1] | (Reference for comparison) | Data from prior work [1] | Human fetal muscle-type nAChRs [1] | Yes |
> Important Note on Nicotine: While nicotine is a well-characterized nAChR agonist, its effects are complex and context-dependent, acting as both a neurotoxin and a potential cognitive modulator. It is not directly comparable to the hemlock alkaloids in terms of acute lethality for this specific guide [2] [3].
To ensure reproducibility, here are the key methodologies from the cited studies.
This method was used to determine the relative potencies shown in the table above [1].
This method was used to determine the median lethal doses (LD₅₀) [1].
A study on human glioblastoma cells illustrates a methodology for probing nicotinic receptor function [4].
The following diagrams illustrate the core neurotoxic mechanism shared by these alkaloids and the specific experimental workflow used to investigate it.
This diagram shows the general sequence of events leading to neurotoxicity upon alkaloid exposure.
This diagram outlines a cellular experimental protocol to study the effects of nAChR activation, based on a specific research study [4].
The comparative data between these alkaloids is valuable for several research domains:
The table below summarizes quantitative data on the biological activity and relative lethality of key piperidine alkaloids found in poison hemlock, based on a comparative study [1].
| Alkaloid | Relative In Vitro Potency (Nicotinic Receptor) | Relative Lethality In Vivo (Mouse LD₅₀ in mg/kg) |
|---|---|---|
| γ-Coniceine | Most potent | 4.4 [1] |
| (-)-N-Methylconiine | Intermediate | 16.1 [1] |
| (±)-N-Methylconiine | Intermediate | 17.8 [1] |
| (+)-N-Methylconiine | Least potent | 19.2 [1] |
Key Insight: The data shows that γ-coniceine is significantly more potent and toxic than the N-methylconiine enantiomers [1]. Furthermore, the toxic effect is stereoselective, meaning the three-dimensional structure of the molecule influences its potency [1].
The Desorption Electrospray Ionization (DESI) mass spectrometry method described below is a powerful technique that can be used to profile and localize alkaloids directly on plant tissue surfaces with minimal sample preparation [2]. You could apply this protocol to investigate the tissue-specific distribution of gamma-Coniceine and other alkaloids.
*DESI-MS Workflow for Direct Plant Analysis
Key Steps and Parameters [2]:
This protocol has been successfully used to detect known alkaloids directly from various tissues of poison hemlock, including γ-coniceine, coniine, and N-methylconiine [2].
To build the comparison guide you need, I suggest the following actions: